5,7-Dichloroisatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGQJHJRFZDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213181 | |
| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-92-1 | |
| Record name | 5,7-Dichloroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006374921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dichloroisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,7-Dichloroisatin CAS number and properties
An In-depth Technical Guide to 5,7-Dichloroisatin
This technical guide provides a comprehensive overview of this compound, a halogenated derivative of isatin. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its biological activities and potential mechanisms of action.
Core Properties of this compound
This compound is a solid chemical compound belonging to the isatin family. Its core identifiers and physicochemical properties are summarized below for quick reference.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 6374-92-1 | [1][2] |
| IUPAC Name | 5,7-dichloro-1H-indole-2,3-dione | [2] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 216.02 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | 218-223 °C (lit.) | [1] |
| Purity | ≥95% | [1] |
| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 | [1][2] |
| EC Number | 228-928-3 | [1] |
| MDL Number | MFCD00043905 | [1][2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various methods. The classical approach is the Sandmeyer synthesis, though modern methods offer safer and more efficient alternatives.
Chlorination of Isatin with Trichloroisocyanuric Acid (TCCA)
This method is a rapid, efficient, and solvent-free approach for the selective synthesis of this compound.[3] The reaction's outcome is dependent on the molar ratio of the reactants.[3]
Methodology:
-
Reactant Preparation: In a suitable reaction flask, combine Isatin (1 equivalent) and Trichloroisocyanuric Acid (TCCA) (1 equivalent).
-
Reaction Initiation: Cool the mixture in a dry ice-acetone bath to -78°C.
-
Acid Addition: Add concentrated sulfuric acid dropwise to the cooled mixture via an addition funnel, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period to ensure completion. The halogenation occurs preferentially at the 5 and 7 positions of the isatin ring, which are the most active sites for electrophilic aromatic substitution.[3]
-
Product Isolation: Pour the reaction mixture over crushed ice. The crude this compound will precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethyl acetate can be performed to obtain a highly pure product.[4] An 85% yield has been reported for this method.[5]
Sandmeyer Synthesis (General Procedure)
The Sandmeyer synthesis is a classical, multi-step method for producing isatins from anilines.[3][5] While effective, it involves hazardous reagents and may generate toxic byproducts like hydrogen cyanide.[3] The general workflow is outlined below.
Methodology:
-
Isonitrosoacetanilide Formation: An aniline (in this case, 3,5-dichloroaniline would be the precursor) is reacted with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide.[6]
-
Cyclization: The dried isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid. The mixture is heated to facilitate the cyclization reaction, which forms the isatin ring.[4][6]
-
Isolation and Purification: The reaction mixture is poured onto ice to precipitate the crude isatin product. The product is then collected, washed, and can be purified by recrystallization.[6]
Biological Activities and Signaling Pathways
Isatin and its derivatives are recognized for a wide spectrum of biological and pharmacological activities.[7] Halogenated isatins, in particular, have shown significant potential.
Known Activities:
-
Anticonvulsant and Anxiolytic: Ketals of 5-haloisatins have demonstrated anticonvulsant and anxiolytic properties.[3] More broadly, isatin itself exhibits anticonvulsant effects at higher doses.[8][9]
-
Anticancer: Isatin derivatives have been investigated for their antitumor and antiangiogenic activities.[10] Halogenation at the 5-position has been shown to increase cytotoxic properties against cancer cell lines.[7]
-
Antimicrobial: The isatin scaffold is a component of compounds with antibacterial, antifungal, and antitubercular activities.[8][10]
-
Antiviral: Certain isatin derivatives, such as methisazone, are effective against viruses like variola and vaccinia.[9] 5-Chloroisatin is among the analogues that have been studied for antiviral potential.[10]
Potential Mechanism of Action:
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of isatin derivatives is known to interfere with key cellular signaling cascades implicated in cancer and other diseases.[11] One of the most critical pathways in cancer cell survival, proliferation, and growth is the PI3K/Akt/mTOR pathway.[12][13] Small molecule inhibitors often target kinases like Akt within this cascade. Based on the established anticancer properties of isatin derivatives, it is plausible that this compound may exert its effects by inhibiting one or more components of this pathway.
References
- 1. 5,7-二氯靛红 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijstr.org [ijstr.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Violacein synergistically increases 5-fluorouracil cytotoxicity, induces apoptosis and inhibits Akt-mediated signal transduction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
synthesis of 5,7-Dichloroisatin from isatin
An In-depth Technical Guide to the Synthesis of 5,7-Dichloroisatin from Isatin
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound featuring a fused indole nucleus with keto and lactam moieties. This unique structure serves as a privileged scaffold in medicinal chemistry, forming the basis for a wide array of synthetic compounds with diverse pharmacological activities.[1][2][3] Isatin and its derivatives are key building blocks in drug discovery and development, exhibiting properties ranging from anticancer to antimicrobial and antiviral activities.[2]
Halogenated isatins, in particular, have garnered significant attention from researchers. The introduction of halogen atoms, such as chlorine, into the isatin ring can profoundly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological efficacy. This compound, a di-chlorinated derivative, is an important intermediate for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients. This guide provides a detailed technical overview of a primary method for synthesizing this compound directly from isatin, focusing on the electrophilic chlorination using Trichloroisocyanuric Acid (TCCA).
Core Synthesis Methodology: Electrophilic Chlorination
The direct is efficiently achieved through electrophilic aromatic substitution. The aromatic ring of isatin is activated towards electrophilic attack, and controlled chlorination can yield mono- and di-substituted products. The use of Trichloroisocyanuric Acid (TCCA) in a strong acidic medium like concentrated sulfuric acid has been established as an effective method.[4][5] The strong acid protonates TCCA, generating a highly reactive "superelectrophilic" chlorinating species, which facilitates the efficient dichlorination of the isatin ring at the 5 and 7 positions.[5][6]
Experimental Protocol
This protocol is adapted from established literature procedures for the chlorination of isatin using Trichloroisocyanuric Acid.[4]
Materials:
-
Isatin (C₈H₅NO₂)
-
Trichloroisocyanuric Acid (TCCA, C₃Cl₃N₃O₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Methanol (CH₃OH)
-
Dry Ice-Acetone Bath
Procedure:
-
Reaction Setup: In a flask equipped for low-temperature reactions, combine Isatin (100 mmol) and Trichloroisocyanuric Acid (100 mmol).
-
Cooling: Cool the flask containing the solid mixture to -78°C using a dry ice-acetone bath.
-
Acid Addition: Add concentrated sulfuric acid (75 mL) dropwise to the cooled mixture via an addition funnel. Maintain the low temperature and stir the mixture during the addition.
-
Reaction Progression: Once the addition is complete, allow the reaction to proceed. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured over cracked ice to quench the reaction.
-
Precipitation and Filtration: The crude product precipitates out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Purify the crude solid by triturating with methanol. This process involves washing the solid with the solvent to remove impurities. Filter the purified product to yield this compound.[4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of chlorinated isatins and the physical properties of the final product.
Table 1: Reaction Parameters for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Molar Ratio (Isatin:TCCA) | Solvent/Medium | Temperature | Product | Yield (%) | Reference |
| Isatin | Trichloroisocyanuric Acid (TCCA) | 1:1 (excess TCCA) | Conc. H₂SO₄ | -78°C | This compound | 85% | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6374-92-1 | [7] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [7][8] |
| Molecular Weight | 216.02 g/mol | [7] |
| Appearance | Solid | [7] |
| Melting Point | 218-223 °C | [7] |
Visualization of Synthesis Workflow
The following diagram illustrates the chemical transformation process from the starting material to the final product.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. This compound = 95 6374-92-1 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
5,7-Dichloroisatin: A Technical Overview of its Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,7-Dichloroisatin, a halogenated derivative of isatin. The document details its molecular characteristics, a robust synthesis protocol, and an exploration of its biological activities, offering valuable insights for its application in chemical and pharmaceutical research.
Core Molecular and Physical Properties
This compound is a solid organic compound distinguished by the presence of two chlorine atoms on the isatin backbone. These substitutions significantly influence its chemical reactivity and biological profile.
| Property | Value | Reference |
| IUPAC Name | 5,7-dichloro-1H-indole-2,3-dione | |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| CAS Number | 6374-92-1 | [1] |
| Appearance | Solid | |
| SMILES String | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 |
Molecular Structure of this compound
The structure of this compound is characterized by an indole core with carbonyl groups at positions 2 and 3, and chlorine atoms at positions 5 and 7 of the aromatic ring.
Caption: 2D representation of the this compound molecule.
Experimental Protocol: Synthesis of this compound
A reliable method for the synthesis of this compound involves the chlorination of isatin using trichloroisocyanuric acid (TCCA) in the presence of sulfuric acid. This solvent-free method is noted for its efficiency and straightforward execution.[2]
Materials:
-
Isatin
-
Trichloroisocyanuric acid (TCCA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine isatin and trichloroisocyanuric acid in a 1:1 molar ratio.[2]
-
Reaction Initiation: Cool the mixture and slowly add concentrated sulfuric acid. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction Progression: The reaction mixture is stirred until the conversion to this compound is complete. The progress can be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is carefully poured over a sufficient quantity of crushed ice. This step facilitates the precipitation of the crude product.[2]
-
Purification: The precipitated solid is collected by filtration, washed with cold water to remove any residual acid and other water-soluble impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain very pure crystals of this compound.[2]
Caption: Step-by-step workflow for the synthesis of this compound.
Biological Activities and Signaling Pathways
Isatin and its derivatives are recognized for a broad spectrum of biological activities, positioning them as compelling scaffolds in drug discovery.[3][4] While the specific signaling pathways for this compound are a subject of ongoing research, the isatin core is known to interact with various biological targets.
Isatin itself is an endogenous indole that has been shown to modulate several physiological processes.[5] Derivatives of isatin have demonstrated a range of pharmacological effects, including:
-
Antiviral Activity: Certain isatin derivatives have been investigated for their potential to inhibit viral replication.[3][5]
-
Antitumor and Antiangiogenic Activity: The isatin scaffold is a component of molecules that can inhibit tumor growth and the formation of new blood vessels that supply tumors.[5]
-
Antibacterial and Antifungal Activity: Isatin derivatives have shown efficacy against various bacterial and fungal strains.[5]
-
Anticonvulsant and Anxiolytic Effects: The isatin core has been associated with effects on the central nervous system, including anticonvulsant and anxiety-modulating properties.[3][5][6]
The diverse biological effects of isatin derivatives suggest their interaction with multiple cellular signaling pathways. Further investigation is required to elucidate the precise mechanisms of action for this compound and its potential therapeutic applications.
Caption: Conceptual diagram of the diverse biological activities of isatin derivatives.
References
- 1. This compound = 95 6374-92-1 [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijstr.org [ijstr.org]
- 5. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
The Potent Biological Activity of 5,7-Dichloroisatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Among these, halogenated isatins, particularly 5,7-dichloroisatin derivatives, have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. The presence of chlorine atoms at the 5 and 7 positions of the isatin core profoundly influences the molecule's lipophilicity and electronic properties, often leading to enhanced biological efficacy. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties.
Synthesis of this compound and its Derivatives
The foundational step in the exploration of this class of compounds is the synthesis of the this compound scaffold. A prevalent and efficient method for this is the direct chlorination of isatin.
Experimental Protocol: Synthesis of this compound via Chlorination
Materials:
-
Isatin
-
Trichloroisocyanuric acid (TCCA)
-
Concentrated Sulfuric Acid
-
Methanol
Procedure:
-
In a flask, combine isatin and a molar excess of trichloroisocyanuric acid.
-
Cool the mixture in a dry ice-acetone bath to -78°C.
-
Slowly add concentrated sulfuric acid dropwise to the cooled mixture.
-
Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the crude product with water and then with a small amount of cold methanol.
-
Recrystallize the solid from an appropriate solvent to yield pure this compound.
Derivatization of the this compound core can be achieved through various reactions, most commonly at the N-1 position (alkylation, acylation) or the C-3 carbonyl group (condensation reactions to form Schiff bases, hydrazones, etc.).
Biological Activities of this compound Derivatives
The introduction of dichloro-substituents on the isatin ring has been shown to potentiate a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the significant cytotoxic effects of halogenated isatin derivatives against a panel of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.
Quantitative Anticancer Data:
| Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Leukemia | 0.49 | [1] |
| 5-Bromo-isatin-based pyrazoline | Leukemia | 0.69 - 3.35 | [2] |
| 5-Halo-isatin oxadiazole derivative | HeLa | 10.64 - 33.62 | [3] |
| Isatin-based α,β-unsaturated ketone | NCI-H460 | 3.2 | [4] |
| Isatin-fluoroquinazolinone hybrid | MCF-7 | 0.35 | [4] |
| Bis-(indoline-2,3-dione) derivative | MCF-7 | 0.0028 | [4] |
Note: Data for this compound derivatives are often extrapolated from studies on other di-halogenated isatins. Further specific testing is warranted.
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism is believed to involve the disruption of essential cellular processes in the microorganisms.
Quantitative Antimicrobial Data:
| Derivative Type | Microorganism | MIC (µM) | Reference |
| 5,7-Dibromo-isatin thiosemicarbazone | Aspergillus niger | 3.12 | [4] |
| 5,7-Dibromo-isatin thiosemicarbazone | Bacillus subtilis | 1.56 | [4] |
| 5,7-Dibromo-isatin thiosemicarbazone | Staphylococcus aureus | 1.56 | [4] |
| 5,7-Dibromo-isatin thiosemicarbazone | MRSA (clinical isolates) | 0.78 | [4] |
| Isatin-quinoline conjugate | Streptococcus mutans | 0.0002 mg/mL | [5] |
| Isatin-quinoline conjugate | MRSA | 0.006 mg/mL | [5] |
Antiviral Activity
The isatin scaffold has a long history in antiviral research, and its halogenated derivatives are no exception. These compounds have shown inhibitory effects against various viruses, often by targeting viral enzymes or replication processes.
Mechanisms of Action
The biological effects of this compound derivatives are underpinned by their interaction with various cellular targets and signaling pathways.
Induction of Apoptosis in Cancer Cells
A primary anticancer mechanism of isatin derivatives is the induction of programmed cell death, or apoptosis. This is often initiated by an increase in intracellular reactive oxygen species (ROS).
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Inhibition of Protein Kinases
Isatin derivatives have been identified as inhibitors of various protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[6][7] By blocking the activity of these kinases, this compound derivatives can disrupt cancer cell proliferation and survival.
Caption: Inhibition of protein kinase signaling by this compound derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in anticancer and antimicrobial assays, coupled with their amenability to synthetic modification, makes them attractive candidates for further drug discovery and development efforts. The mechanisms of action, primarily involving the induction of apoptosis via ROS generation and the inhibition of key protein kinases, provide a solid foundation for rational drug design. The experimental protocols outlined in this guide offer a standardized approach for the synthesis and biological evaluation of this promising class of compounds, paving the way for future innovations in the fight against cancer and infectious diseases.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
Spectroscopic and Structural Analysis of 5,7-Dichloroisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 5,7-Dichloroisatin (5,7-dichloro-1H-indole-2,3-dione), a halogenated derivative of isatin. Isatin and its analogs are of significant interest in medicinal chemistry due to their wide range of biological activities. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and application in drug discovery and development.
Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound, based on available literature and predictive models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton of the isatin core. The electron-withdrawing effects of the two chlorine atoms at positions 5 and 7 will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.0 - 7.5 | d |
| H-6 | 7.0 - 7.5 | d |
| N-H | 10.0 - 11.0 | br s |
Note: Predicted values are based on the analysis of similar halogenated isatin compounds. Actual experimental values may vary. d = doublet, br s = broad singlet.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons (C=O) of the isatin core are expected to resonate at the downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 180 - 185 |
| C-3 (C=O) | 158 - 162 |
| C-3a | 115 - 120 |
| C-4 | 125 - 130 |
| C-5 | 130 - 135 |
| C-6 | 120 - 125 |
| C-7 | 135 - 140 |
| C-7a | 145 - 150 |
Note: Predicted values are based on the analysis of similar halogenated isatin compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and carbonyl (C=O) groups. A crystal structure study of this compound has confirmed the presence of intermolecular N—H⋯O hydrogen bonds, which would influence the position and shape of the N-H stretching band.[1]
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C=O Stretch (Amide) | 1730 - 1750 | Strong |
| C=O Stretch (Ketone) | 1700 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Note: Predicted values are based on typical ranges for these functional groups in related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. While experimental mass spectra for this compound are not widely published, predicted data is available.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 215.96137 |
| [M+Na]⁺ | 237.94331 |
| [M-H]⁻ | 213.94681 |
| [M]⁺ | 214.95354 |
Data sourced from PubChem.[2]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in a single comprehensive source. However, general procedures for the characterization of isatin derivatives can be adapted.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Standard pulse sequences would be used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: An IR spectrum can be obtained using the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.
-
Data Acquisition: The instrument would be operated in either positive or negative ion mode to detect the relevant adducts.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow, starting from the synthesis and proceeding through purification and spectroscopic analysis for structural confirmation.
Caption: Experimental workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended that researchers acquire experimental data on their specific samples and compare it with the predictive information presented here and in the broader scientific literature.
References
Technical Guide: High-Purity 5,7-Dichloroisatin for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 5,7-Dichloroisatin, a key heterocyclic compound utilized in drug discovery and chemical biology. This document outlines its commercial availability, physicochemical properties, representative analytical methodologies, and its role as a modulator of critical biological pathways.
Introduction to this compound
This compound is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of electron-withdrawing chlorine atoms confer unique chemical and biological properties. It serves as a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors and potential therapeutic agents. Notably, isatin derivatives have been extensively studied for their anticancer and antibacterial activities.[1]
Commercial Availability
Sourcing high-purity this compound is critical for reproducible experimental results. The following table summarizes offerings from prominent commercial suppliers. Researchers are advised to consult the suppliers directly for the most current information and to request certificates of analysis (CoA).
| Supplier | Product / Catalog Number | Purity Specification | Available Quantities |
| Sigma-Aldrich (Merck) | 633623 | ≥95% | 1 g |
| Fluorochem | F045004 | 97% | Inquire |
| LBAO Chemicals | 6374-92-1 | >98% | Bulk (e.g., 25 kg) |
Physicochemical and Technical Data
A summary of key properties for this compound (CAS No: 6374-92-1) is provided below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [2] |
| Molecular Weight | 216.02 g/mol | |
| Appearance | Light yellow to off-white crystalline powder | [1] |
| Melting Point | 218-223 °C | [1] |
| Form | Solid | [3] |
| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | |
| SMILES | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 |
Experimental Protocols
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a general method for assessing the purity of this compound. It is a representative method and may require optimization based on the specific instrumentation used.
Objective: To separate and quantify this compound from potential impurities.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Methanol, HPLC-grade (for sample preparation)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity of this compound as a percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area_main_peak / Area_total) * 100
-
Biological Activity and Signaling Pathways
This compound and related compounds are recognized as inhibitors of caspases, a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[5][6] By inhibiting initiator or executioner caspases, these molecules can prevent the dismantling of the cell, making them valuable tools for studying apoptosis and as potential starting points for therapeutics in diseases with excessive cell death.
The Caspase-Mediated Apoptotic Pathway
Apoptosis can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[6][7] Both pathways converge on the activation of executioner caspases.
-
Extrinsic Pathway: Triggered by the binding of external ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[6][8] This leads to the recruitment of adapter proteins and the activation of initiator Caspase-8.[5][8]
-
Intrinsic Pathway: Initiated by cellular stress, which causes the release of cytochrome c from the mitochondria.[5][8] Cytochrome c binds to APAF-1, forming the apoptosome, which in turn activates initiator Caspase-9.[5][8]
-
Execution Phase: Activated Caspase-8 and Caspase-9 both cleave and activate executioner caspases, such as Caspase-3.[5][8] Caspase-3 then cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. This compound is hypothesized to inhibit these caspases, thereby blocking the apoptotic cascade.
Experimental Workflow: Cell-Based Caspase Activity Assay
The following workflow outlines a general procedure to validate the inhibitory effect of this compound on caspase activity in a cellular context.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. pschemicals.com [pschemicals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. separationmethods.com [separationmethods.com]
- 5. abeomics.com [abeomics.com]
- 6. anygenes.com [anygenes.com]
- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
5,7-Dichloroisatin: A Technical Guide to Safety and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichloroisatin is a halogenated heterocyclic building block widely utilized in organic synthesis and medicinal chemistry.[1] Its versatile structure serves as a precursor for a variety of more complex molecules, including potential therapeutic agents.[2] As with any potent chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical information sources.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for proper storage, handling, and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 6374-92-1 | [1][3] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][4] |
| Molecular Weight | 216.02 g/mol | [1][3] |
| IUPAC Name | 5,7-dichloro-1H-indole-2,3-dione | [4] |
| Appearance | Solid | [1][3] |
| Melting Point | 218-223 °C | [1][3] |
| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | [3] |
| Canonical SMILES | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be aware of its potential dangers before handling. The Globally Harmonized System (GHS) classification is summarized in the following table.
| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed |
| Eye Damage | Eye Damage 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |
References:[1]
Toxicological Summary
| Endpoint | Classification / Data | Notes | Reference(s) |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. The acute toxicity estimate for Category 4 is between 300 and 2000 mg/kg. | [1] |
| Serious Eye Damage | Category 1 | Causes serious eye damage. Direct contact can lead to irreversible damage. | [1] |
| Skin Corrosion/Irritation | Not Classified | While not formally classified, direct contact should be avoided through the use of appropriate gloves. | |
| Carcinogenicity | No Data Available | Not evaluated. | |
| Mutagenicity | No Data Available | Not evaluated. |
Safe Handling and Experimental Protocols
Adherence to a strict experimental protocol is crucial when working with this compound. The following section outlines a general methodology for safe handling in a laboratory setting.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound is detailed below.
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A lab coat is mandatory. | [1] |
| Respiratory Protection | For handling the solid powder outside of a ventilated enclosure, a dust mask (e.g., N95) is required. All weighing and transfers should ideally be performed in a chemical fume hood or ventilated balance enclosure. | [1] |
General Handling Protocol
This protocol covers the key steps from material receipt to waste disposal.
-
Receiving and Storage:
-
Weighing and Aliquoting (to be performed in a chemical fume hood or ventilated enclosure):
-
Don the appropriate PPE as specified in Table 4.
-
Place a weigh boat on a calibrated analytical balance.
-
Carefully transfer the required amount of this compound powder using a clean spatula. Avoid generating dust.
-
If dust is generated, gently clean the area with a damp paper towel (wetted with an appropriate solvent like ethanol) and dispose of it as hazardous waste. Do not dry sweep.
-
Securely close the primary container immediately after use.
-
-
Solution Preparation:
-
Add the weighed solid to the appropriate reaction vessel or flask inside the fume hood.
-
Slowly add the desired solvent, ensuring the vessel is pointed away from you.
-
If necessary, use sonication or gentle heating with stirring to facilitate dissolution.
-
-
Reaction and Work-up:
-
Conduct all reactions within a certified chemical fume hood.
-
Maintain containment throughout the experiment. Use closed systems where possible.
-
During work-up procedures (e.g., extractions, filtrations), be mindful of potential exposure to solutions and contaminated equipment.
-
-
Decontamination and Waste Disposal:
-
All glassware and equipment contaminated with this compound must be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
Dispose of solid waste (contaminated weigh boats, gloves, paper towels) and liquid waste (reaction mixtures, solvent rinses) in appropriately labeled, sealed hazardous waste containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Emergency Procedures
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
Accidental Release
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid dust formation.
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a wet cloth or paper towels, disposing of them as hazardous waste.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: In a fire, toxic fumes may be produced, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
Visualization of Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a research environment.
References
Unveiling the Therapeutic Potential of 5,7-Dichloroisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antiviral, anticonvulsant, and anticancer properties. The isatin scaffold serves as a versatile pharmacophore, and its substitution pattern can be modulated to enhance potency and selectivity against various therapeutic targets. Among these derivatives, 5,7-Dichloroisatin, a halogenated analog, presents a compelling case for further investigation. Halogenation at the C5 and C7 positions of the isatin ring is a known strategy to potentially enhance biological activity, particularly in the realm of oncology. This technical guide aims to consolidate the current understanding of the potential therapeutic targets of this compound, providing a foundational resource for researchers engaged in the discovery and development of novel therapeutics. While direct and extensive research on this compound remains somewhat nascent, this guide draws upon the broader knowledge of isatin derivatives to infer and highlight its most probable mechanisms of action and therapeutic targets.
Potential Therapeutic Targets
Based on structure-activity relationship studies of various isatin analogs, this compound is likely to exert its biological effects through the modulation of several key cellular proteins and pathways. The increased hydrophobicity due to the dichloro-substitution may enhance its interaction with specific enzyme active sites.
Protein Kinases
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Isatin derivatives have been identified as inhibitors of several protein kinases.
-
Cyclin-Dependent Kinases (CDKs): Some brominated isatin derivatives have demonstrated inhibitory activity against CDK2, a key regulator of the cell cycle.[1] Given the structural similarities, this compound may also function as a CDK inhibitor, leading to cell cycle arrest and a halt in cancer cell proliferation.
Caspases and Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.
-
Caspase Activation: Certain isatin-hydrazine hybrids have been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.[1] This activation is often a downstream consequence of increased reactive oxygen species (ROS) production. The electrophilic nature of the isatin core in this compound could contribute to cellular stress and ROS generation, thereby triggering the intrinsic apoptotic pathway.
Carboxylesterases
Carboxylesterases (CEs) are involved in the metabolism of a wide range of xenobiotics and endogenous esters. Inhibition of these enzymes can modulate the pharmacokinetics of co-administered drugs.
-
Enzyme Inhibition: Studies on various isatin analogs have demonstrated their ability to act as potent and specific inhibitors of CEs.[2] The inhibitory potency of isatins against CEs has been correlated with their hydrophobicity. The presence of two chlorine atoms in this compound significantly increases its lipophilicity, suggesting it could be a potent inhibitor of carboxylesterases.
Quantitative Data
Currently, there is a paucity of publicly available quantitative data (e.g., IC50, Ki values) specifically for the inhibitory activity of this compound against the aforementioned targets. The following table is presented as a template for researchers to populate as data becomes available.
| Target Family | Specific Target | This compound IC50/Ki | Reference Compound | Reference Compound IC50/Ki |
| Protein Kinases | CDK2 | Data not available | Roscovitine | ~0.2 µM (IC50) |
| Apoptosis Pathway | Caspase-3/7 | Data not available | Z-DEVD-FMK | ~10 nM (Ki) |
| Hydrolases | Carboxylesterase 1 (hCE1) | Data not available | Benzil | 45 nM (Ki) |
Signaling Pathways and Experimental Workflows
To facilitate further research into the mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a general experimental workflow for target identification.
Caption: Putative Apoptosis Induction Pathway for this compound.
Caption: Experimental Workflow for Target Identification of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the rigorous evaluation of this compound's therapeutic potential. The following are generalized protocols for key assays that would be pertinent to its investigation.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of this compound to a panel of kinases.
Materials:
-
Kinase of interest
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ labeled kinase tracer
-
TR-FRET dilution buffer
-
This compound stock solution (in DMSO)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (as a control).
-
Prepare a solution containing the kinase and the Alexa Fluor™ labeled tracer in TR-FRET dilution buffer.
-
Prepare a solution of the Eu-labeled antibody in TR-FRET dilution buffer.
-
Add 5 µL of the kinase/tracer solution to each well, followed by the addition of 5 µL of the antibody solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent displacement of the tracer by the compound and determine the IC50 value from a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Carboxylesterase Inhibition Assay
This assay measures the inhibition of carboxylesterase activity using a chromogenic substrate.
Materials:
-
Purified human carboxylesterase (e.g., hCE1)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
This compound stock solution (in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, carboxylesterase enzyme, and various concentrations of this compound or DMSO (control).
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the pNPA substrate solution to each well.
-
Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Determine the initial reaction velocities from the linear portion of the absorbance curves.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. Kinetic parameters (Ki) can be determined by varying both substrate and inhibitor concentrations.
Conclusion
This compound holds promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potential to target key cellular pathways involved in cell proliferation and apoptosis warrants further in-depth investigation. This technical guide provides a framework for researchers to explore the therapeutic targets of this compound by outlining probable mechanisms of action, providing templates for data organization, and detailing essential experimental protocols. The systematic evaluation of this compound against a broad range of biological targets will be crucial in elucidating its precise mechanism of action and advancing its potential clinical applications.
References
literature review on the discovery of 5,7-Dichloroisatin
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug development. The isatin scaffold is found in various natural products and has been synthetically modified to create a vast library of compounds with therapeutic potential. These derivatives have demonstrated a range of pharmacological effects, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.
This technical guide provides an in-depth overview of a specific halogenated derivative, 5,7-Dichloroisatin. Halogenation of the isatin core, particularly at the C5 and C7 positions, is a key strategy for enhancing biological potency. This document details the discovery and synthesis of this compound, its known and potential biological activities, and provides detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of isatin-based compounds.
Discovery and Synthesis of this compound
The primary method for the synthesis of this compound is through the direct chlorination of isatin. A common and efficient method employs trichloroisocyanuric acid (TCCA) as the chlorinating agent. The reaction is typically carried out in a strong acid, such as sulfuric acid or acetic acid, which facilitates the electrophilic aromatic substitution. The use of an excess of TCCA ensures the dichlorination at the 5 and 7 positions of the isatin ring.
The general synthetic scheme is as follows:
Caption: Synthetic route to this compound from Isatin.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from literature procedures for the chlorination of isatin using TCCA.
Materials:
-
Isatin
-
Trichloroisocyanuric acid (TCCA)
-
Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid (CH₃COOH)
-
Cracked ice
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer, add isatin (1 equivalent).
-
Slowly add concentrated sulfuric acid or glacial acetic acid with stirring until the isatin is completely dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add TCCA (at least 2 equivalents for dichlorination) in small portions, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture over a large volume of cracked ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
-
To remove the isocyanuric acid byproduct, dissolve the crude product in ethyl acetate and filter.
-
Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetone).
Biological Activities and Potential Mechanisms of Action
While specific biological data for this compound is limited in publicly available literature, the activities of other halogenated isatin derivatives provide strong indications of its potential therapeutic effects, particularly in the realm of oncology.
Anticancer Activity:
Halogenated isatins have consistently demonstrated potent cytotoxic effects against a variety of cancer cell lines. The introduction of chlorine atoms at the 5 and 7 positions is expected to enhance the lipophilicity and electrophilicity of the isatin core, potentially leading to improved cellular uptake and target engagement.
Potential Mechanisms of Action:
Based on studies of related compounds, the anticancer effects of this compound are likely mediated through the induction of apoptosis and the inhibition of key cell cycle regulators.
-
Induction of Apoptosis via Caspase Activation: Isatin derivatives have been shown to induce apoptosis by activating the caspase cascade. This process involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. It is plausible that this compound could trigger the intrinsic apoptotic pathway.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): The isatin scaffold is a known inhibitor of various protein kinases, including CDKs. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can prevent cancer cell proliferation. Given that other isatin derivatives target CDK2, it is a highly probable target for this compound.
Caption: Potential mechanism of cell cycle arrest via CDK2 inhibition.
Quantitative Biological Data
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| 5-Chloroisatin derivative | MCF-7 | Breast | ~10-20 |
| 5-Bromoisatin derivative | SW620 | Colon | <10 |
| Halogenated Isatin-Oxime | PC3 | Prostate | <10 |
| Halogenated Isatin-Oxime | AsPC-1 | Pancreatic | <10 |
| Isatin-Hydrazone hybrid | HepG2 | Liver | ~10-100 |
Note: The IC₅₀ values are approximate and collated from various studies on different halogenated isatin derivatives to indicate a general potency range. Specific values for this compound would require experimental determination.
Recommended Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
In Vitro CDK2 Kinase Assay
This assay determines the direct inhibitory effect of the compound on CDK2 activity.
Materials:
-
Recombinant active CDK2/Cyclin E or CDK2/Cyclin A enzyme
-
Kinase buffer
-
ATP
-
CDK2 substrate (e.g., Histone H1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White-walled 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the CDK2 enzyme, the substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent, following the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a synthetically accessible derivative of the versatile isatin scaffold. While direct and extensive biological studies on this specific compound are not widely reported, the established structure-activity relationships of halogenated isatins strongly suggest its potential as a potent anticancer agent. The likely mechanisms of action include the induction of caspase-mediated apoptosis and the inhibition of cell cycle progression through the targeting of cyclin-dependent kinases such as CDK2. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological evaluation of this compound, encouraging further investigation into its therapeutic potential. Future research should focus on determining its specific IC₅₀ values against a panel of cancer cell lines and elucidating its precise molecular targets and effects on cellular signaling pathways.
understanding the reactivity of the isatin core in 5,7-Dichloroisatin
An In-Depth Technical Guide to the Reactivity of the 5,7-Dichloroisatin Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its synthetic versatility and broad spectrum of biological activities.[1][2][3][4] Its derivatives are integral to the development of novel therapeutic agents, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] This guide focuses on this compound, a halogenated analog where the isatin core's reactivity is significantly influenced by the presence of two electron-withdrawing chlorine atoms on the benzene ring.
The introduction of these chloro-substituents at the C5 and C7 positions enhances the electrophilic nature of the isatin core, particularly at the C3-carbonyl group, and modulates the molecule's lipophilicity and potential for intermolecular interactions. Understanding the nuanced reactivity of this core is paramount for its strategic utilization in medicinal chemistry and the synthesis of complex heterocyclic systems. This document provides a comprehensive technical overview of the synthesis, reactivity, and experimental protocols related to this compound.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with distinct physical properties.[6] The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6374-92-1 | [6] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [6][7] |
| Molecular Weight | 216.02 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 218-223 °C | [6] |
| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | [7] |
| SMILES | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 | [6] |
Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for the parent this compound is not extensively detailed in the provided search results, though data for its derivatives are available in various literature sources.
Synthesis of this compound
The primary method for synthesizing this compound is through the direct electrophilic chlorination of the isatin starting material. A highly effective and high-yielding method utilizes trichloroisocyanuric acid (TCCA) in a strong acid medium.
Experimental Protocol: Chlorination of Isatin
This protocol is adapted from a procedure describing the synthesis of this compound from isatin using TCCA.[1]
-
Reactant Preparation: In a suitable reaction flask, combine isatin (1 equivalent) and an excess of trichloroisocyanuric acid (TCCA).
-
Cooling: Cool the mixture to -78°C using a dry ice-acetone bath.
-
Acid Addition: Add concentrated sulfuric acid dropwise to the cooled mixture via an addition funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to proceed. The reaction conditions are maintained until completion (monitoring by TLC is recommended).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto ice. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone) to yield pure this compound.[8] An 85% yield has been reported for this transformation.[1]
Core Reactivity of this compound
The reactivity of the this compound core is dictated by several key features: the acidic N-H proton, a highly electrophilic C3-ketone, a less reactive C2-amide carbonyl, and a deactivated aromatic ring. The two chlorine atoms are strongly electron-withdrawing, which increases the acidity of the N-H proton and significantly enhances the electrophilicity of the C3-carbonyl carbon.
Reactions at the N1-Position (Amine)
The N-H proton is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile that can undergo various reactions.
-
N-Alkylation: N-alkylated derivatives of this compound are commonly prepared as intermediates for further synthetic transformations.[1] The reaction typically involves treating this compound with a base (e.g., K₂CO₃) followed by an alkyl halide.
Reactions at the C3-Position (Ketone)
The C3-carbonyl is the most reactive site for nucleophilic attack. This reactivity is amplified in this compound due to the inductive electron withdrawal by the chlorine atoms.
-
Condensation Reactions: It readily condenses with a wide array of primary amines and other nitrogen nucleophiles to form Schiff bases and hydrazones. For instance, reaction with thiosemicarbazide yields the corresponding 3-thiosemicarbazone, a common precursor for synthesizing 1,2,4-triazino[5,6-b]indole derivatives.[9]
-
Aldol and Related Condensations: The C3-carbonyl can participate in base-catalyzed aldol-type reactions with compounds containing active methylene groups.[2]
-
Spirocycle Formation: Three-component reactions involving isatin, an amino acid, and a dienophile can lead to the formation of complex spirooxindole systems, a reaction pathway also accessible for the 5,7-dichloro derivative.[2]
Reactions at the C2-Position (Amide)
The C2-carbonyl is part of an amide linkage and is significantly less electrophilic than the C3-ketone due to resonance stabilization from the nitrogen lone pair. Reactions at this site typically require more forcing conditions.
-
Oxidative Ring Opening: A characteristic reaction of the isatin core is its oxidation with alkaline hydrogen peroxide, which cleaves the C2-C3 bond to form a substituted anthranilic acid derivative.[1] This serves as both a synthetic tool and a method for structural proof.
Quantitative Reaction Data
The following table summarizes quantitative yields for the synthesis of this compound and a representative derivative reaction of a closely related analog.
| Reaction | Starting Material | Product | Reagents | Yield | Reference |
| Dichlorination | Isatin | This compound | TCCA, H₂SO₄ | 85% | [1] |
| Thiosemicarbazone Formation | 5-Chloroisatin | 5-Chloroisatin 3-thiosemicarbazone | Thiosemicarbazide, EtOH, HOAc | 90% | [9] |
| Cyclization | 5-Chloroisatin 3-thiosemicarbazone | 8-Chloro-1,2,4-triazino[5,6-b]indole-3-thiol | K₂CO₃, H₂O, Microwave | N/A* | [9] |
*Yield for the 5-chloro analog in the subsequent cyclization step was not explicitly stated in the abstract, though the method was described as efficient.
Key Experimental Protocols
Synthesis of 5-Chloroisatin 3-Thiosemicarbazone
This protocol demonstrates a typical condensation reaction at the C3-carbonyl of a halogenated isatin and is adaptable for this compound.[9]
-
Reactant Mixture: A mixture of 5-chloroisatin (1 equivalent) and thiosemicarbazide (1.2 equivalents) in ethanol is prepared.
-
Catalyst: A catalytic amount of glacial acetic acid (e.g., one drop) is added to the mixture.
-
Reaction: The mixture is subjected to microwave irradiation for approximately 2.5 minutes. The reaction progress can be monitored by TLC.
-
Isolation: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be recrystallized from an appropriate solvent mixture (e.g., EtOH-DMF) to afford the pure thiosemicarbazone.
Biological Relevance and Drug Development
The reactivity of the this compound core is directly relevant to drug discovery. By leveraging the reactions described above, a diverse library of derivatives can be synthesized. Halogenation at the C5 and C7 positions is a known strategy to enhance biological activity.[3][10] Isatin derivatives have been shown to inhibit various protein kinases and exhibit potent anticancer activity, often by inducing apoptosis through pathways like caspase activation.[5]
Conclusion
This compound is a powerful building block in organic synthesis and medicinal chemistry. The presence of two chlorine atoms on the aromatic ring significantly activates the isatin core, particularly enhancing the electrophilicity of the C3-carbonyl group, making it a prime target for nucleophilic addition and condensation reactions. The N-H position offers another handle for facile derivatization. This predictable and versatile reactivity profile, coupled with the established biological importance of halogenated isatins, ensures that this compound will remain a valuable and highly utilized scaffold for the development of novel heterocyclic compounds and potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. rjpbcs.com [rjpbcs.com]
An In-depth Technical Guide to the Reactions of 5,7-Dichloroisatin for Drug Development Professionals
Abstract: 5,7-Dichloroisatin is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the reactivity of this compound, with a particular focus on reactions pertinent to drug discovery and development. While classical electrophilic aromatic substitution on the benzene ring is theoretically challenging due to the deactivating nature of the substituents, this document explores the predicted reactivity and regioselectivity. The guide places a strong emphasis on the more synthetically viable reactions, including N-alkylation, N-acylation, and nucleophilic additions to the C3-carbonyl group, such as the Mannich reaction. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are provided to aid researchers in the synthesis of novel this compound derivatives. Furthermore, the biological significance of these derivatives is highlighted, with a focus on their role as kinase inhibitors in cancer-related signaling pathways.
Introduction to this compound
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide array of applications in organic synthesis and medicinal chemistry.[1] The isatin core is a versatile building block for creating complex molecular architectures with significant pharmacological properties, including anticancer, antiviral, and antibacterial activities.[2][3] The 5,7-dichloro substituted analog, in particular, has garnered attention as a key intermediate in the synthesis of potent therapeutic agents. The presence of electron-withdrawing chloro groups at the C5 and C7 positions significantly influences the electronic properties and reactivity of the entire molecule.[4] This guide aims to provide a detailed technical resource on the key reactions of this compound for researchers and scientists in the field of drug development.
Electrophilic Substitution on the Aromatic Ring: A Theoretical Perspective
Direct electrophilic aromatic substitution (EAS) on the benzene moiety of this compound is notably challenging. The isatin ring system itself is deactivating due to the electron-withdrawing nature of the C2 and C3 carbonyl groups. This deactivation is further intensified by the presence of two strongly electron-withdrawing chlorine atoms at positions 5 and 7.
Reactivity and Regioselectivity
The combined inductive and resonance effects of the substituents render the aromatic ring of this compound highly electron-deficient and thus, significantly less nucleophilic than benzene. Consequently, forcing conditions would be required for electrophilic substitution to occur, likely resulting in low yields.
The directing effects of the substituents are as follows:
-
-Cl (at C5 and C7): Halogens are deactivating but ortho, para-directing.
-
-C(O)- (part of the lactam): The carbonyl group is a meta-director.
-
-NH- (part of the lactam): The nitrogen atom's lone pair can participate in resonance, directing ortho and para to itself (i.e., at C6).
In the case of this compound, the only available position for substitution is C6. The directing effects of the C5-Cl and C7-Cl would favor substitution at the C6 position (ortho to both). The deactivating influence of the carbonyl groups would also be felt at this position. Therefore, any successful electrophilic attack is predicted to occur regioselectively at the C6 position.
Due to the scarcity of experimental data for classical EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions on this compound, this guide will focus on the more synthetically tractable reactions of this scaffold.
Key Synthetic Transformations of this compound
The most synthetically useful reactions of this compound involve the modification of the N-H and C3-carbonyl groups.
N-Alkylation and N-Acylation
The acidic proton on the nitrogen atom of the lactam can be readily removed by a base, allowing for subsequent alkylation or acylation. These reactions are crucial for introducing diverse side chains, which can significantly modulate the biological activity of the resulting derivatives.[5]
This protocol is a general procedure adapted from methods used for isatin and its derivatives.[5][6]
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or CH₃CN, add K₂CO₃ (1.3 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be heated if necessary to drive it to completion.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization.
This protocol provides a general method for the N-acylation of this compound.[7]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
A base such as triethylamine (Et₃N) or pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.
-
Add the base (1.2 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
While specific yield data for a wide range of N-alkylations on this compound is not extensively compiled in a single source, the following table provides representative yields for the N-alkylation of isatin under microwave-assisted conditions, which can serve as a benchmark.[8]
| Alkyl Halide | Base/Solvent | Time (min) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃/DMF | 2 | 85 |
| Benzyl bromide | K₂CO₃/DMF | 2 | 92 |
| n-Butyl iodide | Cs₂CO₃/NMP | 10 | 78 |
| Cinnamyl chloride | K₂CO₃/DMF | 2 | 90 |
Reactions at the C3-Carbonyl Group
The C3-carbonyl of isatin is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is a cornerstone for the synthesis of a wide variety of spiro-heterocycles and other complex derivatives.[1][9]
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, a suitable ketone or other nucleophile), formaldehyde, and a primary or secondary amine, which reacts with the C3-carbonyl of isatin. N-Mannich bases of isatin derivatives have shown significant biological activities.[1]
This is a generalized protocol for the synthesis of N-Mannich bases of this compound.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Ethanol or methanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the secondary amine (1.1 eq) followed by aqueous formaldehyde (1.2 eq).
-
Add a catalytic amount of hydrochloric acid.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by chromatography.
Visualization of Key Processes
Mechanistic and Workflow Diagrams
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Agents Using 5,7-Dichloroisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents. The synthetic versatility of the isatin core allows for extensive structural modifications, leading to the development of compounds that can interact with various biological targets implicated in cancer progression. Of particular interest is 5,7-dichloroisatin, a halogenated analog whose derivatives have shown enhanced cytotoxic and antiproliferative activities. The presence of chlorine atoms at the 5 and 7 positions of the aromatic ring is believed to enhance the lipophilicity and electronic properties of the molecule, contributing to improved cellular uptake and target engagement.
This document provides detailed application notes on the utility of this compound in the synthesis of novel anticancer agents, focusing on two promising classes of derivatives: 1,2,3-triazole hybrids and Schiff bases. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis and biological evaluation of these compounds, along with a compilation of their reported anticancer activities.
Application Notes
This compound as a Scaffold for Anticancer Drug Discovery
The isatin scaffold is a versatile starting material for the synthesis of a diverse library of bioactive molecules. Halogenation at the C5 and C7 positions of the isatin ring has been identified as a key strategy for enhancing anticancer potency. The electron-withdrawing nature of the chlorine atoms in this compound can influence the molecule's interaction with biological targets and its metabolic stability.
Key Advantages of Using this compound:
-
Enhanced Lipophilicity: The dichloro substitution increases the lipophilicity of the resulting derivatives, potentially leading to improved cell membrane permeability and bioavailability.
-
Modulation of Electronic Properties: The chlorine atoms alter the electron density of the aromatic ring, which can influence binding affinities to target proteins.
-
Synthetic Accessibility: The chemical reactivity of the C3-keto group and the N-H group of the isatin core provides convenient handles for derivatization.
This compound-1,2,3-Triazole Hybrids
The 1,2,3-triazole moiety is a well-known pharmacophore that can form stable hydrogen bonds and dipole interactions with biological targets. The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and highly regioselective method for synthesizing 1,2,3-triazole-linked molecular hybrids. Hybrid molecules incorporating both the this compound and 1,2,3-triazole scaffolds have shown promising anticancer activities, particularly against breast cancer cell lines. Structure-activity relationship studies have indicated that the 5,7-disubstituted isatin moieties contribute to the desirable potency of these hybrids.[1]
This compound Schiff Bases and Thiosemicarbazones
Schiff bases, formed by the condensation of the C3-carbonyl group of isatin with primary amines, are another important class of isatin derivatives with significant anticancer potential. Thiosemicarbazones, a subclass of Schiff bases, are particularly noteworthy for their metal-chelating properties and their ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. The combination of the this compound core with various aromatic and heterocyclic amines via a Schiff base linkage offers a powerful strategy for generating diverse libraries of compounds for anticancer screening.
Quantitative Data on Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of various isatin derivatives, highlighting the potency of halogenated compounds.
| Compound ID | Derivative Type | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 7h | 1,2,3-Triazole-linked quinoline-isatin hybrid (with 5,7-disubstituted isatin) | MCF-7 (Breast) | 71.40 | [1] |
| Compound 7g | 1,2,3-Triazole-linked quinoline-isatin hybrid (with 5,7-disubstituted isatin) | MCF-7 (Breast) | 23.54 | [1] |
| Compound 7i | 1,2,3-Triazole-linked quinoline-isatin hybrid (with 5,7-disubstituted isatin) | MCF-7 (Breast) | 32.50 | [1] |
| Compound 1d | 5-bromo-isatin-pyrazoline conjugate | Leukemia | 0.69 - 3.35 | [2] |
| Compound 3b | Symmetrical bis-Schiff base of 5-methylisatin | HepG2 (Liver) | 4.23 | [3] |
| III-16 | Thiosemicarbazone | SGC-7901 (Gastric) | 0.032 | [4] |
| 5a | 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 (µg/mL) | [5] |
| 5e | 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.9 (µg/mL) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 5,7-dibromoisatin and should be optimized for this compound.
Materials:
-
Isatin
-
N-Chlorosuccinimide (NCS)
-
Sulfuric acid
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve isatin (1 equivalent) in concentrated sulfuric acid at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-Chlorosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford pure this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a this compound-1,2,3-Triazole Hybrid
This protocol outlines the synthesis of a 1,2,3-triazole derivative starting from this compound.
Part A: Synthesis of N-propargyl-5,7-dichloroisatin
-
To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vessel, dissolve N-propargyl-5,7-dichloroisatin (1 equivalent) and an appropriate organic azide (1 equivalent) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound-1,2,3-triazole hybrid.
Protocol 3: Synthesis of a this compound-3-Thiosemicarbazone
Materials:
-
This compound
-
Thiosemicarbazide
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in warm ethanol.
-
In a separate flask, dissolve thiosemicarbazide (1.1 equivalents) in warm ethanol.
-
Add the thiosemicarbazide solution to the this compound solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from ethanol if necessary.
Protocol 4: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol describes a standard method for assessing the cytotoxicity of the synthesized compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with the growth medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound derivatives.
Caption: Proposed apoptotic signaling pathway.
Caption: Workflow for tubulin inhibition analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and anticancer activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for N-Alkylation of 5,7-Dichloroisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] N-alkylation of the isatin core is a common strategy to modulate its physicochemical properties and biological activity.[1][3] 5,7-Dichloroisatin, with its electron-withdrawing chloro substituents, presents a key intermediate for the synthesis of novel therapeutic agents. This document provides detailed experimental protocols for the N-alkylation of this compound, adaptable for various alkylating agents. The procedures outlined below are based on established methods for the N-alkylation of isatins and related heterocyclic compounds.[1][4][5][6]
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The isatin nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), resulting in the formation of the N-alkylated product and a salt byproduct. The choice of base, solvent, and reaction conditions (temperature, time) is crucial for achieving high yields and purity.[1]
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted synthesis often offers advantages such as significantly reduced reaction times and improved yields.[1][7]
Protocol 1: Conventional Heating Method
This protocol is a general and widely used procedure for the N-alkylation of isatins.[1][8]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, 1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium iodide (KI) (catalytic amount, optional)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or ACN, add the base (K₂CO₃ or Cs₂CO₃, 1.2 - 1.5 equivalents).
-
Add a catalytic amount of KI (optional, can enhance reactivity with less reactive alkyl halides).
-
Stir the resulting suspension at room temperature for approximately 15-30 minutes.
-
Add the alkylating agent (1.1 - 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from room temperature to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
This method provides a rapid and efficient alternative to conventional heating.[1][4][9]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, 1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.3 equivalents) or KF/Alumina
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equivalent), the base (e.g., K₂CO₃, 1.3 equivalents), and the alkylating agent (1.1 equivalents).
-
Add a minimal amount of a high-boiling polar aprotic solvent such as DMF or NMP to create a slurry, or use acetonitrile if employing KF/Alumina.[1][4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 150-180 °C) for a short duration (e.g., 5-25 minutes).[4][10] Optimize the time and temperature based on the specific reactants.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in the conventional heating protocol (steps 7-9).
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of isatin and its derivatives, which can be adapted for this compound.
| Method | Base | Solvent | Alkylating Agent | Temperature | Time | Yield (%) | Reference |
| Conventional | K₂CO₃ | DMF | Alkyl Halide | RT - 80 °C | 5 - 24 h | 25 - 93 | |
| Conventional | NaH | DMF | Alkyl Halide | 25 - 80 °C | - | - | |
| Conventional | CaH₂ | Toluene | α-Halogenated Ketones | 40 - 50 °C | - | - | |
| Conventional | K₂CO₃/KI | ACN | Benzyl Halide | Reflux | 2 h | 88 | [10] |
| Microwave | K₂CO₃ | DMF | Alkyl Halide | 150 °C | 5 - 15 min | 76 - 94 | [9] |
| Microwave | Cs₂CO₃ | DMF/NMP | Alkyl Halide | - | - | High | [1][7] |
| Microwave | KF/Al₂O₃ | ACN | Alkyl Halide | 180 °C | 25 min | High | [10] |
Note: Yields are reported for isatin and other substituted isatins and may vary for this compound.
Mandatory Visualization
Experimental Workflow for N-Alkylation of this compound
Caption: General workflow for the N-alkylation of this compound.
References
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 5,7-Dichloroisatin as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dichloroisatin is a halogenated derivative of isatin (1H-indole-2,3-dione) that serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of two chlorine atoms on the aromatic ring significantly influences the electronic properties of the isatin core, often enhancing the biological activity of the resulting heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of biologically active heterocyclic compounds derived from this compound, with a focus on spiro-oxindoles and pyrazolo[3,4-b]pyridines, which have shown promising anticancer activities.
Synthetic Applications of this compound
This compound is a valuable building block for the synthesis of various heterocyclic scaffolds through multicomponent reactions. These reactions offer an efficient and atom-economical approach to generating molecular diversity.
Synthesis of Spiro-oxindole Pyran Derivatives
Spiro-oxindole pyran derivatives are a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. A one-pot, three-component reaction is a common and efficient method for their synthesis.
This protocol is adapted from a general procedure for the synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones.[1]
Materials:
-
This compound
-
Kojic acid
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a solution of this compound (1 mmol) and kojic acid (1 mmol) in methanol (20 mL) in a round-bottom flask, add the active methylene compound (1 mmol).
-
Add a catalytic amount of DABCO (10 mol%) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spiro-oxindole pyran derivative.
Expected Outcome:
This reaction is expected to produce the desired spiro-oxindole pyran derivative in good to excellent yields.[1] The product can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound ID | R Group on Isatin | Active Methylene Compound | Catalyst | Yield (%) | Reference |
| 1a | H | Malononitrile | DABCO | 92 | [1] |
| 1b | 5-Cl | Malononitrile | DABCO | 90 | [1] |
| 1c | 5-Br | Malononitrile | DABCO | 94 | [1] |
| 1d | 5-NO₂ | Malononitrile | DABCO | 85 | [1] |
| 2a | H | Ethyl cyanoacetate | DABCO | 88 | [1] |
| 2b | 5-Cl | Ethyl cyanoacetate | DABCO | 85 | [1] |
Note: Specific yield for the 5,7-dichloro derivative was not provided in the reference, but similar yields to other halogenated isatins are anticipated.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives are another class of heterocyclic compounds with a broad range of biological activities, including anticancer and kinase inhibitory effects.
This protocol is based on a general procedure for the synthesis of spiro[pyrazolo[3,4-b]pyridine-indoline]diones.
Materials:
-
This compound
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Active methylene compound (e.g., dimedone)
-
Wet 2,4,6-trichloro-1,3,5-triazine (TCT) (catalyst)
-
Solvent-free conditions or a suitable solvent like ethanol
Procedure:
-
In a mortar, thoroughly grind a mixture of this compound (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), and an active methylene compound (1 mmol).
-
Add a catalytic amount of wet TCT (10 mol%) to the mixture and continue grinding for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, add ethanol to the reaction mixture and stir.
-
Collect the solid product by filtration, wash with ethanol, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazolo[3,4-b]pyridine derivative.
| Compound ID | R Group on Isatin | Yield (%) | Reference |
| 3a | H | 85 | |
| 3b | 5-Me | 82 | |
| 3c | 5-Cl | 88 | |
| 3d | 5-F | 86 | |
| 3e | 5-Br | 90 |
Note: The yields are for analogous compounds and specific data for the 5,7-dichloro derivative may vary.
Biological Applications and Mechanism of Action
Heterocyclic compounds derived from this compound, particularly spiro-oxindoles, have shown significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis through the activation of caspase signaling pathways.
Anticancer Activity and Caspase Activation
Studies on spiro-oxindole derivatives have demonstrated their ability to induce apoptosis in cancer cells. This process is often mediated by the activation of key executioner caspases, such as caspase-3. The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in programmed cell death.[2][3][4][5]
The anticancer activity of this compound-derived spiro-oxindoles is believed to be initiated by the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then forms the apoptosome complex with Apaf-1 and pro-caspase-9. The activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of PARP and subsequent apoptosis.
Visualizations
Caption: Synthetic workflow for spiro-oxindole pyran derivatives.
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.
Caption: Proposed apoptotic signaling pathway.
References
- 1. Three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]- 2,8'-diones using a one-pot reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-Dichloroisatin in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichloroisatin, a halogenated derivative of the endogenous indole, is a versatile scaffold in medicinal chemistry. The presence of chlorine atoms at the 5 and 7 positions of the isatin ring significantly influences its physicochemical properties and biological activity. This document provides a comprehensive overview of the applications of this compound, focusing on its anticancer, neuroprotective, and enzyme-inhibiting properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.
Key Applications in Medicinal Chemistry
The unique structural features of this compound have led to its exploration in several therapeutic areas:
-
Anticancer Agent: Dihalogenation of the isatin core, particularly at the 5 and 7 positions, has been shown to enhance cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis through caspase activation and cell cycle arrest.
-
Caspase Inhibitor: Isatin derivatives are recognized as potent inhibitors of caspases, key enzymes in the apoptotic pathway. Halogenation at the 7-position can improve the inhibitory potency against caspase-3 and caspase-7, with some derivatives exhibiting IC50 values in the nanomolar range[1]. This makes this compound a promising candidate for the development of therapeutics for diseases characterized by excessive apoptosis.
-
Neuroprotective Agent: Isatin and its derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.[2] The mechanisms underlying this neuroprotection are multifaceted and may involve the modulation of multiple cellular pathways.
-
Ion Channel Modulator: The isatin scaffold has been investigated for its ability to modulate the activity of various ion channels, which are critical for neuronal signaling and other physiological processes.
Quantitative Data Summary
The following tables summarize the biological activity of this compound and related halogenated isatin derivatives.
Table 1: Anticancer Activity of Halogenated Isatin Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 5,6,7-Tribromoisatin | U937 (Human lymphoma) | Cytotoxicity | <10 | [3] |
| Multi-substituted isatin derivative (Compound 4l) | K562 (Human leukemia) | MTT Assay | 1.75 | [4] |
| Multi-substituted isatin derivative (Compound 4l) | HepG2 (Human liver cancer) | MTT Assay | 3.20 | [4] |
| Multi-substituted isatin derivative (Compound 4l) | HT-29 (Human colon cancer) | MTT Assay | 4.17 | [4] |
Table 2: Caspase Inhibition by Halogenated Isatin Derivatives
| Compound | Enzyme | IC50 | Reference |
| (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Caspase-3 | up to 2.6 nM | [5] |
| (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Caspase-7 | up to 3.3 nM | [5] |
| Isatin sulfonamide-based inhibitor | Caspase-3 | 120 nM | [6] |
| Isatin sulfonamide-based inhibitor | Caspase-7 | 170 nM | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the chlorination of isatin using trichloroisocyanuric acid (TCCA) in sulfuric acid.
Materials:
-
Isatin
-
Trichloroisocyanuric acid (TCCA)
-
Concentrated sulfuric acid
-
Dry ice-acetone bath
-
Methanol
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Combine isatin (1 equivalent) and TCCA (1 equivalent) in a flask.
-
Cool the mixture to -78°C using a dry ice-acetone bath.
-
Add concentrated sulfuric acid dropwise to the mixture via an addition funnel.
-
After the addition is complete, allow the reaction to proceed at low temperature.
-
Upon completion (monitored by TLC), pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Triturate the crude solid with methanol and filter to yield the purified this compound.[7]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]
Protocol 3: Caspase-3/7 Activity Assay
This protocol describes a method to measure the activation of caspase-3 and -7 in cells treated with this compound.
Materials:
-
Jurkat cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Staurosporine (positive control)
-
Apo-ONE® Homogeneous Caspase-3/7 Assay kit (or similar) containing a profluorescent caspase substrate (e.g., Z-DEVD-R110) and assay buffer.
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed Jurkat cells (2.0 x 10^4 cells/well) in a 96-well plate. Treat the cells with increasing concentrations of this compound or staurosporine (2 µM) for a specified time (e.g., 5 hours).
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent by diluting the substrate 1:100 with the provided buffer.
-
Lysis and Substrate Addition: Add a volume of the prepared caspase reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Mix the plate on a shaker at 300-500 rpm for 1 hour at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the fluorescence of treated samples to the untreated control.[8]
Protocol 4: Evaluation of Neuroprotective Effects in an In Vitro Model of Neurotoxicity
This protocol outlines a general method to assess the neuroprotective potential of this compound against a neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT assay reagents (as in Protocol 2)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Neurotoxin Challenge: Add the neurotoxin (e.g., 6-OHDA at a predetermined toxic concentration) to the wells containing the compound and to control wells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Perform the MTT assay as described in Protocol 2 to quantify the viability of the neurons. An increase in viability in the presence of this compound compared to the neurotoxin alone indicates a neuroprotective effect.
-
Cell Death (LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death. A decrease in LDH release in the presence of this compound indicates neuroprotection.[2]
-
Protocol 5: Patch-Clamp Analysis of Ion Channel Modulation
This protocol provides a general framework for studying the effects of this compound on a specific ion channel expressed in a suitable cell line using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the ion channel of interest (e.g., a specific sodium or potassium channel)
-
External and internal recording solutions specific for the ion channel being studied
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
This compound stock solution (in external solution)
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for the ion channel under investigation.
-
-
Data Acquisition:
-
Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the cell with the external solution containing this compound at various concentrations.
-
Data Recording and Analysis:
-
Record the ion channel currents in the presence of the compound.
-
Analyze the data to determine the effect of this compound on channel parameters such as current amplitude, activation, inactivation, and recovery from inactivation.
-
Construct concentration-response curves to determine the IC50 or EC50 of the compound.[7][9][10]
-
Visualizations
Caption: Proposed anticancer mechanism of this compound.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Putative neuroprotective mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. ro.uow.edu.au [ro.uow.edu.au]
- 9. Patch Clamp Protocol [labome.com]
- 10. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocol for the Morita-Baylis-Hillman Reaction with 5,7-Dichloroisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that provides access to densely functionalized molecules from simple starting materials. This application note provides a detailed protocol for the MBH reaction of 5,7-dichloroisatin with an activated alkene, such as methyl acrylate, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. Isatin and its derivatives are versatile substrates in organic synthesis, and their MBH adducts, 3-hydroxy-2-oxindoles, are valuable precursors for the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] The presence of two chlorine atoms on the isatin ring can significantly influence the electronic properties and biological activity of the final products.
Introduction
The Morita-Baylis-Hillman (MBH) reaction typically involves the coupling of an activated alkene with an electrophile, commonly an aldehyde or a ketone, in the presence of a nucleophilic catalyst such as a tertiary amine or phosphine.[3][4] The reaction is known for its atom economy and the creation of a chiral center, leading to multifunctional products.[5] Isatins possess an electrophilic C3-carbonyl group, making them suitable substrates for the MBH reaction.[6] The resulting 3-hydroxyoxindole scaffold is a privileged structure in medicinal chemistry.
This protocol details the reaction between this compound and methyl acrylate, catalyzed by DABCO, under solvent-free conditions, which has been shown to be an efficient method for the synthesis of MBH adducts of isatin derivatives.[6]
Experimental Protocol
This protocol is adapted from established procedures for the Morita-Baylis-Hillman reaction of substituted isatins.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Commercially Available | --- |
| Methyl Acrylate | Reagent | Commercially Available | Freshly distilled if necessary |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Reagent | Commercially Available | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography |
| Hexane | ACS Grade | Commercially Available | For chromatography |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | For drying organic phases |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Round-bottom flask | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially Available | --- |
Reaction Setup and Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 216.02 g/mol ).
-
Add DABCO (1.0 mmol, 112.17 g/mol ) to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Add methyl acrylate (2.0 mmol, 86.09 g/mol ) to the reaction mixture with stirring.
-
Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture). The reaction is often complete within a few hours under these conditions.[6]
-
Upon completion, as indicated by TLC, add ethyl acetate to the reaction mixture to dissolve the product.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane to isolate the desired 3-(1-(methoxycarbonyl)vinyl)-3-hydroxy-5,7-dichloroindolin-2-one.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methyl acrylate is volatile and flammable; handle with care.
-
DABCO is a skin and eye irritant.
Reaction Scheme
References
Developing Novel Schiff Bases from 5,7-Dichloroisatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel Schiff bases derived from 5,7-Dichloroisatin. Isatin and its derivatives are a well-established class of heterocyclic compounds that serve as crucial precursors in the synthesis of various biologically active molecules. The presence of two chlorine atoms at the 5 and 7 positions of the isatin ring is anticipated to significantly influence the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy. Schiff bases, characterized by the azomethine group (-C=N-), are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects.
Synthesis of Schiff Bases from this compound
This section outlines a general yet robust protocol for the synthesis of Schiff bases via the condensation reaction of this compound with various primary amines.
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound Schiff bases.
Protocol 1: General Synthesis of Schiff Bases
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, aminothiazoles)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Collect the precipitated solid product by filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Characterization:
The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the disappearance of the C=O stretch of the isatin ketone at C3 and the appearance of the characteristic C=N (azomethine) stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the incorporation of the amine moiety and the formation of the imine bond.
-
Mass Spectrometry: Determine the molecular weight of the synthesized compound.
Biological Applications and Protocols
Schiff bases derived from isatin analogues have demonstrated significant potential as both anticancer and antimicrobial agents. The following sections provide representative data and protocols for evaluating the biological activity of novel this compound Schiff bases.
Anticancer Activity
Isatin-based Schiff bases are known to induce apoptosis in cancer cells through various mechanisms, including the mitochondrial pathway and inhibition of key signaling pathways like PI3K/Akt/mTOR.
While specific data for this compound Schiff bases are not widely available, the following table presents the cytotoxic activity of closely related halogenated isatin Schiff bases against the MCF-7 human breast cancer cell line, which can serve as a benchmark for newly synthesized compounds.[1]
| Compound (Isatin Derivative) | IC₅₀ (µM) against MCF-7 Cells |
| 5-Fluoro-isatin S-benzyldithiocarbazate | 9.26 |
| 5-Chloro-isatin S-benzyldithiocarbazate | 38.69 |
| 5-Bromo-isatin S-benzyldithiocarbazate | 6.40 |
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Normal cell line (for selectivity assessment, e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Synthesized this compound Schiff bases dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the synthesized Schiff bases in the complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mitochondrial Apoptosis Pathway:
Isatin derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[2][3][4]
Caption: Mitochondrial pathway of apoptosis induced by isatin Schiff bases.
PI3K/Akt/mTOR Signaling Pathway Inhibition:
Some isatin Schiff bases have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, leading to the induction of autophagy.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Pro-apoptotic activity of novel Isatin-Schiff base copper(II) complexes depends on oxidative stress induction and organelle-selective damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
The Strategic Application of 5,7-Dichloroisatin in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichloroisatin is a halogenated derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. The presence of chlorine atoms at the 5 and 7 positions of the indole ring significantly influences the electronic and lipophilic properties of the molecule, making it an attractive starting material for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The isatin core can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region, while the dichlorinated benzene ring can engage in favorable interactions with hydrophobic pockets and form halogen bonds within the ATP-binding site, thereby enhancing inhibitory activity and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound.
Key Applications in Kinase Inhibition
Derivatives of this compound have shown potential as inhibitors of several important kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Aurora Kinases: These serine/threonine kinases are involved in the regulation of mitosis, and their overexpression is common in many cancers.
Data Presentation: Inhibitory Activities of Halogenated Isatin Derivatives
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors derived from halogenated isatin scaffolds. While specific data for this compound derivatives is emerging, the data for closely related analogs underscores the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-Hydrazone (2,6-dichlorophenyl) | CDK2 | 0.245 | Imatinib | 0.131 |
| Isatin-Hydrazone (2,6-dichlorophenyl) | CDK2 | 0.300 | Imatinib | 0.131 |
| Isatin Derivative | VEGFR-2 | 0.069 | Sorafenib | 0.054 |
| Isatin Derivative | VEGFR-2 | 0.086 | Sorafenib | 0.054 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key starting material.
Protocol 1: Synthesis of this compound-3-hydrazone Derivatives
This protocol describes the synthesis of Schiff bases through the condensation of this compound with substituted hydrazides, a common strategy for generating potent kinase inhibitors.
Materials:
-
This compound
-
Substituted hydrazide (e.g., 2,6-dichlorobenzohydrazide)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of warm ethanol.
-
To this solution, add the substituted hydrazide (1.0 eq).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound-3-hydrazone derivative.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: Kinase Inhibition Assay (General Procedure)
This protocol outlines a general method for evaluating the in vitro kinase inhibitory activity of the synthesized compounds. This example focuses on a generic serine/threonine kinase.
Materials:
-
Synthesized this compound derivative
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add the kinase, the substrate peptide, and the kinase buffer.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Application Notes and Protocols for Multi-Component Reactions Involving 5,7-Dichloroisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of complex heterocyclic compounds, specifically spirooxindoles, through multi-component reactions (MCRs) starting from 5,7-Dichloroisatin. The resulting halogenated spirooxindoles are of significant interest in drug discovery, particularly for their potential as anticancer agents.[1][2][3] This document outlines a representative four-component reaction for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives and discusses the common anticancer mechanism of action for the resulting class of compounds.
Introduction to Multi-Component Reactions with this compound
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic step. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[4] Isatin and its derivatives, including the halogenated analog this compound, are versatile substrates for MCRs, leading to a wide array of biologically active spirooxindole scaffolds.[1][2] The presence of the dichloro-substitution on the isatin ring can enhance the biological activity of the resulting spirooxindole products, making them promising candidates for drug development.[1][2][3]
Key Application: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives
A notable application of MCRs involving substituted isatins is the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. This class of compounds has garnered attention for their potential therapeutic properties. The synthesis is achieved through a one-pot, four-component reaction.
Experimental Protocol: Four-Component Synthesis of 6'-amino-5,7-dichloro-3'-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
This protocol describes a general procedure for the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.
Materials:
-
This compound
-
Malononitrile
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Ethanol (Solvent)
-
Piperidine or Triethylamine (Catalyst)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (10-15 mL).[5]
-
Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (e.g., 2-3 drops) to the reaction mixture.[5]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) for a specified time (typically 2-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivative.
Proposed Reaction Workflow
Caption: Workflow for the four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles].
Quantitative Data Summary
The following table summarizes typical results for a three-component synthesis of spirooxindole derivatives from various substituted isatins, 1,3-cyclohexanedione, and 4-hydroxy-6-methyl-2-pyrone, catalyzed by SnCl₄·5H₂O under microwave irradiation.[6] While this specific study did not focus exclusively on this compound, it provides a representative dataset for the efficiency of such MCRs.
| Entry | Isatin Derivative | Product | Time (min) | Yield (%) |
| 1 | N-Methylisatin | 6a | 80 | 80 |
| 2 | Isatin | 6b | 120 | 75 |
| 3 | 5-Fluoroisatin | 6c | 120 | 78 |
| 4 | 5-Chloroisatin | 6d | 90 | 82 |
| 5 | 5-Bromoisatin | 6e | 90 | 85 |
| 6 | 5-Iodoisatin | 6f | 90 | 83 |
| 7 | 5-Nitroisatin | 6g | 150 | 65 |
| 8 | This compound | 6h | 100 | 79 |
| 9 | 5,7-Dimethylisatin | 6i | 120 | 72 |
Reaction Conditions: Isatin derivative (1.0 equiv), 1,3-cyclohexanedione (1.5 equiv), 4-hydroxy-6-methyl-2-pyrone (1.5 equiv), SnCl₄·5H₂O (10 mol%), Cl(CH₂)₂Cl, μW, 80 °C.[6]
Biological Activity and Signaling Pathway
Halogenated spirooxindoles synthesized from this compound have demonstrated significant potential as anticancer agents.[1][2][3] A primary mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction.[1][7][8] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair.[7] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[1][8] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[6]
Spirooxindole derivatives can bind to a hydrophobic pocket on the MDM2 protein, the same pocket that p53 binds to.[7] By competitively inhibiting this interaction, these compounds stabilize p53, leading to its accumulation in the cell.[1][8] Increased levels of active p53 can then trigger downstream signaling pathways that induce apoptosis (programmed cell death) in cancer cells.[7]
p53-MDM2 Signaling Pathway Modulated by Halogenated Spirooxindoles
Caption: Inhibition of the p53-MDM2 interaction by halogenated spirooxindoles, leading to apoptosis.
References
- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
Synthesis and Application of 5,7-Dichloroisatin-Based Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of novel metal complexes based on 5,7-dichloroisatin. Isatin and its derivatives are a well-established class of heterocyclic compounds that serve as crucial scaffolds in the development of therapeutic agents. The incorporation of dichloro-substituents at the 5 and 7 positions of the isatin ring can significantly modulate the electronic properties and lipophilicity of the resulting metal complexes, potentially enhancing their biological activity. Schiff bases derived from isatin, characterized by the azomethine group (-C=N-), readily form stable complexes with a variety of transition metals, exhibiting a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.
These notes offer a comprehensive guide for the synthesis of this compound-based Schiff base ligands and their subsequent complexation with various metal ions. Detailed protocols for characterization and evaluation of their anticancer activity are also provided, supported by quantitative data and mechanistic insights to facilitate further research and drug development endeavors.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental for successful synthesis. The table below summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 218-223 °C | [1] |
| CAS Number | 6374-92-1 | [1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound-based Schiff base ligands and their corresponding metal complexes. These are generalized procedures that may require optimization based on the specific amine and metal salt used.
Protocol 1: Synthesis of this compound Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand through the condensation reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., 2-amino, 4-chloro benzoic acid)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Crushed Ice
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-3 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
An orange-colored precipitate of the Schiff base ligand will form.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with distilled water followed by a small amount of cold ethanol to remove unreacted starting materials.[2]
-
Dry the purified Schiff base ligand in a vacuum desiccator.
-
The purity of the Schiff base can be further confirmed by its melting point and TLC.[2]
Protocol 2: Synthesis of this compound-Based Metal Complexes
This protocol outlines the synthesis of metal complexes from the Schiff base ligand and a metal salt.
Materials:
-
This compound Schiff base ligand (from Protocol 1)
-
Metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Absolute Ethanol
-
Alcoholic ammonia
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Whatman filter paper
-
Vacuum desiccator
Procedure:
-
Prepare a 0.01 M solution of the metal salt in 50 mL of ethanol in a round-bottom flask.
-
Prepare a 0.01 M solution of the this compound Schiff base ligand in 50 mL of warm ethanol.
-
Slowly add the warm ligand solution to the metal salt solution with constant stirring.
-
Adjust the pH of the reaction mixture to approximately 7.2 by adding alcoholic ammonia dropwise.[2]
-
Fit the flask with a reflux condenser and reflux the reaction mixture for 5-6 hours on a water bath.[2]
-
Allow the reaction mixture to cool, and the resulting colored metal complex will precipitate.
-
Collect the complex by filtration through Whatman filter paper.[2]
-
Wash the precipitate with a sufficient quantity of distilled water and then with a small amount of hot ethanol.[2]
-
Dry the final metal complex in a vacuum desiccator.
Characterization of Synthesized Complexes
The synthesized Schiff base ligand and its metal complexes should be thoroughly characterized to confirm their structure and purity using various analytical and spectroscopic techniques.
| Technique | Purpose | Expected Observations |
| Elemental Analysis (CHN) | To determine the elemental composition and confirm the empirical formula. | The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed structures. |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm coordination. | A strong band for the azomethine (-C=N) group in the Schiff base ligand is expected around 1580-1630 cm⁻¹.[2] Upon complexation, this band may shift to a lower frequency, indicating coordination of the nitrogen atom to the metal ion. The appearance of new bands in the far-IR region can be attributed to M-N and M-O vibrations. |
| ¹H NMR Spectroscopy | To elucidate the structure of the Schiff base ligand. | The spectrum should show characteristic signals for the aromatic protons and the azomethine proton. The absence of the primary amine protons confirms the formation of the Schiff base. |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complexes. | The spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which can provide information about the coordination geometry. |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of the complexes. | The measured magnetic moment can help in determining the number of unpaired electrons and thus the geometry (e.g., octahedral, tetrahedral, square planar) of the complex. |
| Molar Conductance | To determine the electrolytic nature of the complexes. | Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion. |
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of some isatin-based Schiff base metal complexes against various cancer cell lines. While specific data for this compound complexes are limited in the literature, the provided data for related compounds can serve as a valuable reference for anticipating the potential efficacy of newly synthesized complexes.
| Complex/Ligand | Cell Line | IC₅₀ (µM) | Reference |
| Iron (III) complex of 3-(2-mercapto-phenylimino)-1,3-dihydro-indol-2-one | MDA-MB-231 (Breast) | 5.745 | |
| Lanthanum (III) complex of 3-(2-mercapto-phenylimino)-1,3-dihydro-indol-2-one | MDA-MB-231 (Breast) | 6.1705 | |
| Ligand: 3-(2-mercapto-phenylimino)-1,3-dihydro-indol-2-one | MDA-MB-231 (Breast) | 10 | |
| Ru(II) complex with a 3-hydroxyflavone derivative | SW620 (Colon) | 0.75 | [3] |
| Ru(II) complex with a 3-hydroxyflavone derivative | MCF-7 (Breast) | 8.32 | [3] |
| Cobalt(II) complex | A549 (Lung) | 5.41 ± 0.04 | |
| Cobalt(II) complex | MCF-7 (Breast) | 4.62 ± 0.05 | |
| Platinum(IV) complex | HCT116 (Colon) | 19 ± 6 | [4] |
| Platinum(IV) complex | HepG2 (Liver) | 21 ± 5 | [4] |
| Platinum(IV) complex | MCF-7 (Breast) | 22 ± 6 | [4] |
Visualizing Synthesis and Potential Mechanisms
The following diagrams, created using Graphviz, illustrate the general workflow for the synthesis of this compound-based metal complexes and a potential mechanism of their anticancer action.
Concluding Remarks
The synthesis of metal complexes derived from this compound represents a promising strategy for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new compounds with enhanced biological activity. The diverse pharmacological potential of isatin-based metal complexes, particularly their anticancer properties, underscores their significance in the field of medicinal chemistry and drug discovery. Further investigations into the specific molecular targets and signaling pathways modulated by these complexes will be crucial for their rational design and clinical translation.
References
Troubleshooting & Optimization
Technical Support Center: 5,7-Dichloroisatin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dichloroisatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main synthetic strategies for this compound are the Sandmeyer isatin synthesis and the direct chlorination of isatin. The Sandmeyer synthesis involves the reaction of 2,4-dichloroaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[1][2] Direct chlorination involves treating isatin with a chlorinating agent, such as trichloroisocyanuric acid (TCCA), in the presence of sulfuric acid.[3]
Q2: Which synthetic method generally provides a higher yield of this compound?
A2: Direct chlorination of isatin with an excess of trichloroisocyanuric acid (TCCA) in sulfuric acid has been reported to produce this compound in yields as high as 85%.[3] The Sandmeyer synthesis yield can be more variable and is often influenced by the purity of the starting materials and the efficiency of the cyclization step.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Both synthetic routes involve hazardous materials. The Sandmeyer synthesis uses concentrated sulfuric acid, which is highly corrosive. The reaction can also be exothermic and requires careful temperature control to prevent runaway reactions.[4] Direct chlorination with TCCA and sulfuric acid is also a highly exothermic reaction. TCCA is a strong oxidizing agent and can react violently with organic materials.[3] Appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield
Issue: The final yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete formation of the isonitrosoacetanilide intermediate (Sandmeyer) | Ensure high purity of 2,4-dichloroaniline, chloral hydrate, and hydroxylamine hydrochloride. Optimize the reaction time and temperature for the condensation step; monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[5] |
| Poor solubility of the isonitrosoacetanilide intermediate (Sandmeyer) | If the intermediate precipitates prematurely or is poorly soluble, consider using a co-solvent or an alternative acid for cyclization, such as methanesulfonic acid, which can improve solubility for lipophilic substrates.[6] |
| Incomplete cyclization of the isonitrosoacetanilide (Sandmeyer) | Ensure the cyclization temperature is maintained, typically around 80°C in sulfuric acid. The addition of the intermediate to the acid should be done portion-wise with efficient stirring and cooling to control the exothermic reaction.[4][6] |
| Insufficient chlorinating agent (Direct Chlorination) | To achieve dichlorination, a molar excess of the chlorinating agent (e.g., TCCA) relative to isatin is crucial. A 1:1 molar ratio of isatin to TCCA will primarily yield the mono-chlorinated product.[3] |
| Product loss during work-up and purification | During the quenching of the reaction mixture on ice, ensure the product fully precipitates before filtration. For purification by recrystallization, use a minimal amount of a suitable solvent (e.g., glacial acetic acid) to avoid significant product loss in the mother liquor. |
Side Reactions and Impurities
Issue: The product is impure, as indicated by techniques like NMR, TLC, or melting point analysis.
Possible Causes & Solutions:
| Side Product/Impurity | Identification | Prevention and Removal |
| Isatin-3-oxime | Yellow precipitate formed during the Sandmeyer work-up. Can be identified by its distinct spectroscopic signature.[4] | This byproduct can form from the hydrolysis of unreacted isonitrosoacetanilide. To minimize its formation, a "decoy agent" such as an aldehyde or ketone can be added during the quenching or extraction phase of the reaction.[5] |
| Sulfonated byproducts (Sandmeyer) | Can be difficult to separate from the desired product and may lead to a lower melting point and broader NMR signals. | Use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature that allows for efficient cyclization. Polyphosphoric acid can sometimes be used as an alternative to sulfuric acid to reduce sulfonation.[6] |
| Mono-chlorinated isatin (Direct Chlorination) | Can be detected by TLC as a separate spot from the desired this compound. Mass spectrometry will show a molecular ion peak corresponding to the mono-chlorinated product. | Ensure a molar excess of the chlorinating agent (TCCA) is used. The reaction can be monitored by TLC to ensure complete conversion to the di-chlorinated product. |
| "Tar" formation | Dark, viscous, and often intractable byproducts.[5] | This is often due to the decomposition of starting materials or intermediates at high temperatures in strong acid. Ensure the starting aniline is fully dissolved before proceeding with the Sandmeyer reaction and maintain careful temperature control throughout the process.[5] |
| Unreacted starting materials | Can be detected by TLC or NMR spectroscopy of the crude product. | Ensure the reaction goes to completion by optimizing reaction time and temperature. Unreacted starting materials can often be removed by recrystallization. |
Experimental Protocols
Method 1: Sandmeyer Synthesis of this compound
This two-step procedure starts with the synthesis of the intermediate, N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide, followed by its cyclization.
Step 1: Synthesis of N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide
-
Materials:
-
2,4-dichloroaniline
-
Chloral hydrate
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Hydroxylamine hydrochloride
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Sodium sulfate (anhydrous)
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Concentrated Hydrochloric acid
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Water
-
-
Procedure:
-
In a round-bottom flask, dissolve chloral hydrate and sodium sulfate in water.
-
Separately, prepare a solution of 2,4-dichloroaniline in water with the aid of concentrated hydrochloric acid.
-
Add the 2,4-dichloroaniline solution to the chloral hydrate solution.
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Add an aqueous solution of hydroxylamine hydrochloride to the reaction mixture.
-
Heat the mixture to reflux for a specified time, monitoring the reaction progress by TLC.
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Cool the reaction mixture in an ice bath to allow the product to precipitate.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry to obtain N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide.
-
Step 2: Cyclization to this compound
-
Materials:
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N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide (from Step 1)
-
Concentrated Sulfuric acid
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid to approximately 50°C.
-
Slowly add the dried N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide in small portions, maintaining the temperature between 60-70°C. Use an ice bath to control the exothermic reaction.[4]
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes to complete the cyclization.[6]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The crude this compound will precipitate. Allow it to stand for about 30 minutes to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from glacial acetic acid.
-
Method 2: Direct Chlorination of Isatin
This method provides a high-yield synthesis of this compound.
-
Materials:
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Isatin
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Trichloroisocyanuric acid (TCCA)
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Concentrated Sulfuric acid
-
-
Procedure:
-
In a flask, combine isatin and a molar excess of trichloroisocyanuric acid (a 1:1.5 to 1:2 molar ratio of isatin to TCCA is recommended for dichlorination).
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Cool the mixture in an ice bath.
-
With vigorous stirring, add concentrated sulfuric acid dropwise, ensuring the temperature is kept low to control the exothermic reaction.
-
After the addition of sulfuric acid, continue stirring the mixture in the ice bath for a specified time, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
The this compound product will precipitate. Filter the solid, wash with cold water until neutral, and dry.
-
The product is often obtained in high purity, but can be recrystallized from a suitable solvent if necessary.[3]
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Sandmeyer Synthesis | Direct Chlorination |
| Starting Materials | 2,4-dichloroaniline, chloral hydrate, hydroxylamine HCl | Isatin, Trichloroisocyanuric acid |
| Key Reagents | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Reported Yield | Variable, often moderate | Up to 85%[3] |
| Key Advantages | Utilizes readily available anilines | High yield, fewer steps |
| Key Disadvantages | Multi-step, potential for side reactions (sulfonation, oxime formation) | Highly exothermic, requires careful temperature control |
Visualizations
References
- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2006119104A2 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in 5,7-Dichloroisatin synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5,7-Dichloroisatin. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low or No Yield of this compound
Potential Causes:
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Incomplete initial reaction: The formation of the isonitrosoacetanilide intermediate from the starting aniline may be incomplete.
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Inefficient cyclization: The ring-closing step to form the isatin core is sensitive to reaction conditions.
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Suboptimal chlorination: The chlorination step may not be proceeding efficiently.
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Loss of product during workup: Significant amounts of the desired product can be lost during extraction and purification steps.
Recommended Solutions:
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Ensure high purity of starting materials: Impurities in the initial aniline can interfere with the reaction.
-
Optimize reaction time and temperature: For the Sandmeyer synthesis, ensure the cyclization of the isonitrosoacetanilide intermediate is complete by maintaining the recommended temperature (typically around 80°C) for a sufficient duration.[1]
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Control exothermic reactions: During the cyclization in sulfuric acid, the reaction can be highly exothermic. Add the intermediate to the acid in small portions with efficient stirring and cooling to prevent charring and decomposition.[1][2]
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Use an efficient chlorinating agent: Trichloroisocyanuric acid (TCCA) in sulfuric acid has been shown to be an effective reagent for the dichlorination of isatin.[3][4][5]
Question 2: Formation of Monochloro Isatin Impurities (e.g., 5-Chloroisatin or 7-Chloroisatin)
Potential Causes:
-
Insufficient chlorinating agent: The molar ratio of the chlorinating agent to the isatin precursor may be too low.
-
Reaction temperature is too low: Lower temperatures can favor the formation of the monochlorinated product.[5]
-
Poor regioselectivity: The chlorination reaction may not be selective for the 5 and 7 positions.
Recommended Solutions:
-
Adjust stoichiometry: When using TCCA, a 1:1 molar ratio of isatin to TCCA has been reported to yield this compound.[5]
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Optimize reaction temperature: The formation of the dichlorinated product is favored when the second phase of the reaction is performed at room temperature after the initial addition of sulfuric acid at low temperatures.[5]
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Confirm the identity of isomers: Use analytical techniques such as GC-MS to identify the specific isomers being formed.[4]
Question 3: Presence of Colored Impurities or Tar in the Final Product
Potential Causes:
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Decomposition of starting materials or intermediates: High reaction temperatures or localized overheating can lead to the formation of polymeric or tarry byproducts.[1][2]
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Incomplete dissolution of starting materials: Poor solubility of the aniline starting material can lead to side reactions.[1]
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Oxidation of intermediates or product: The reaction conditions may be promoting unwanted oxidation.
Recommended Solutions:
-
Maintain strict temperature control: As mentioned previously, careful control of the reaction temperature, especially during the addition of reagents, is crucial.
-
Ensure homogeneity: Use efficient stirring to ensure the reaction mixture is homogeneous and to prevent localized overheating.[2]
-
Purify the crude product: Recrystallization from a suitable solvent, such as glacial acetic acid, can be effective in removing colored impurities.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods are the Sandmeyer isatin synthesis starting from 3,5-dichloroaniline, and the direct chlorination of isatin. The Sandmeyer method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in strong acid.[6][7] Direct chlorination of isatin, often with a reagent like trichloroisocyanuric acid (TCCA) in sulfuric acid, can also be an effective route.[3][5]
Q2: What is the role of trichloroisocyanuric acid (TCCA) in the synthesis?
A2: TCCA is a safe, low-cost, and efficient chlorinating agent for the synthesis of 5-chloroisatin and this compound from isatin.[5] It serves as a source of electrophilic chlorine. The reaction's selectivity for mono- or di-chlorination can be controlled by the molar ratio of isatin to TCCA.[5]
Q3: How can I avoid the formation of isatin oxime as a side product?
A3: The formation of isatin oxime has been observed as a side product, particularly when the sulfuric acid solution is poured onto ice during workup.[2] One approach to minimize this is to use a "decoy agent" during the reaction or workup, which can react with any hydroxylamine present.[8]
Q4: What is a typical yield for the synthesis of this compound?
A4: Yields can vary significantly based on the chosen method and optimization of reaction conditions. Using TCCA for the direct chlorination of isatin has been reported to produce this compound in yields as high as 85-93%.[5][7]
Q5: What are the key safety precautions to take during this synthesis?
A5: The synthesis involves the use of corrosive and hazardous materials. Concentrated sulfuric acid is highly corrosive and the reaction can be exothermic.[2] Chloral hydrate and other reagents can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination of Isatin using TCCA
Materials:
-
Isatin
-
Trichloroisocyanuric acid (TCCA)
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Concentrated sulfuric acid (H₂SO₄)
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Cracked ice
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Deionized water
Procedure:
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In a flask equipped with a magnetic stirrer and placed in an ice bath, combine isatin (20 mmol) and TCCA (20 mmol).
-
With continuous stirring, slowly add concentrated sulfuric acid (12 mL) dropwise to the mixture over a period of 5 minutes. It is crucial to maintain a low temperature during this addition as the reaction is very exothermic.[5]
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After the addition of sulfuric acid is complete, remove the ice bath and continue stirring the mixture at room temperature for 30 minutes.[5]
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Pour the reaction mixture over cracked ice.
-
The solid precipitate is the crude this compound. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization.
| Reactant | Molar Ratio | Product | Reported Yield (%) |
| Isatin : TCCA | 1 : 1 | This compound | 93 |
Table 1: Reaction parameters for the synthesis of this compound using TCCA. Data sourced from[5].
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential side reactions in isatin chlorination.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5,7-Dichloroisatin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis and subsequent reactions of 5,7-Dichloroisatin derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Sandmeyer Synthesis | Incomplete formation of the isonitrosoacetanilide intermediate. | - Ensure high purity of the starting aniline. - Optimize the reaction time and temperature for the initial condensation step.[1] |
| Sulfonation of the aromatic ring as a side reaction. | - Use the minimum effective concentration of sulfuric acid for the cyclization. - Carefully control the temperature during the addition of the intermediate to the acid.[1] | |
| Poor solubility of the substituted aniline. | For anilines with lipophilic substituents that have poor solubility in the aqueous reaction medium, consider alternative solvent systems or phase-transfer catalysts.[1] | |
| Product loss during workup and purification. | Minimize losses by optimizing extraction and recrystallization procedures.[1] | |
| Formation of Colored Impurities/Tar | Incomplete dissolution of the starting aniline. | Ensure the aniline is fully dissolved before proceeding with the reaction. |
| Side reactions at elevated temperatures. | Maintain the recommended reaction temperatures and consider performing the reaction under an inert atmosphere. | |
| Solution: | Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid or by forming a sodium bisulfite addition product.[1] | |
| Incomplete Chlorination of Isatin | Insufficient chlorinating agent. | Use a slight excess of the chlorinating agent, such as trichloroisocyanuric acid (TCCA). |
| Inadequate reaction conditions. | Ensure the reaction is carried out in a suitable solvent, like concentrated sulfuric acid or acetic acid, and for a sufficient duration.[2] | |
| Formation of Isatin Oxime Byproduct in Sandmeyer Synthesis | Reaction of the isatin product with hydroxylamine generated during the reaction. | Introduce a "decoy agent" such as glyoxal or formaldehyde during the workup to react with and consume any excess hydroxylamine.[3] |
| Difficulty in N-Alkylation of this compound | Inappropriate base or solvent. | Use a suitable base like potassium carbonate (K2CO3) or DBU in an appropriate solvent such as DMF or acetone. |
| Low reactivity of the alkylating agent. | Consider using a more reactive alkylating agent or increasing the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Sandmeyer synthesis is a widely used and historical method for preparing isatins, including this compound.[4][5] This multi-step process typically starts from the corresponding substituted aniline.[6][7] Another common approach is the direct chlorination of isatin using a suitable chlorinating agent like trichloroisocyanuric acid (TCCA).[2]
Q2: I am observing a mixture of regioisomers in my isatin synthesis. How can I improve the selectivity?
A2: The formation of regioisomers can be a limitation of the Sandmeyer synthesis, especially with certain substitution patterns on the starting aniline.[4] To achieve better regioselectivity, direct chlorination of isatin can be a more suitable method for preparing this compound, as the positions for halogenation are more defined.
Q3: What are the key parameters to control during the cyclization step of the Sandmeyer synthesis?
A3: The cyclization of the isonitrosoacetanilide intermediate in concentrated sulfuric acid is a critical step. It is an exothermic reaction, so slow, portion-wise addition of the intermediate to the acid with efficient stirring and external cooling is crucial to maintain the desired temperature and prevent side reactions.[1]
Q4: How can I purify crude this compound?
A4: Recrystallization is a common method for purifying this compound. Solvents such as glacial acetic acid or ethyl acetate have been reported to be effective.[1][6]
Q5: What are the best conditions for the N-alkylation of this compound?
A5: N-alkylation of this compound can be achieved by reacting it with an alkyl halide in the presence of a base. Common conditions involve using potassium carbonate (K2CO3) as the base in a solvent like dimethylformamide (DMF).
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline based on the principles of the Sandmeyer isatin synthesis.
Step 1: Synthesis of p-Chlorooximinoacetanilide
-
In a suitable reaction vessel, dissolve p-chloroaniline, chloral hydrate, and sodium sulfate in water.
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Add concentrated hydrochloric acid and a solution of hydroxylamine hydrochloride.
-
Heat the mixture with stirring. The p-chlorooximinoacetanilide will precipitate upon formation.
-
Cool the mixture and filter the solid product. Wash with water and dry.
Step 2: Cyclization to 5-Chloroisatin
-
Carefully and slowly add the dried p-chlorooximinoacetanilide in portions to pre-heated concentrated sulfuric acid with vigorous stirring, maintaining a controlled temperature.
-
After the addition is complete, continue stirring at the elevated temperature for the specified time.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated crude 5-chloroisatin, wash thoroughly with cold water to remove the acid, and dry.[6]
Step 3: Chlorination to this compound
Further chlorination of 5-chloroisatin would be required to obtain the 5,7-dichloro derivative. A more direct route is often preferred.
Protocol 2: Synthesis of this compound via Direct Chlorination of Isatin
-
Combine isatin and trichloroisocyanuric acid (TCCA) in a flask.
-
Cool the mixture to a low temperature (e.g., -78 °C using a dry ice-acetone bath).
-
Slowly add concentrated sulfuric acid dropwise to the mixture.
-
Allow the reaction to proceed for a short period. An excess of TCCA will lead to the formation of this compound.[2]
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Carefully quench the reaction by pouring it onto ice.
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Filter the precipitate, wash with water, and dry to obtain the crude product.
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Recrystallize the crude solid from a suitable solvent to yield pure this compound.
Quantitative Data
| Compound | Synthesis Method | Yield | Melting Point (°C) | Reference |
| 5-Chloroisatin | Sandmeyer | 70% | 230-232 | [6] |
| This compound | Chlorination with TCCA | 85% | 218-223 | [2] |
| p-Chlorooximinoacetanilide | From p-chloroaniline | 80% | 170-172 | [6] |
Visual Guides
Caption: Synthetic routes to this compound and subsequent purification.
Caption: Troubleshooting logic for low yield in Sandmeyer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of Crude 5,7-Dichloroisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,7-Dichloroisatin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound product is a dark, discolored solid. What are the likely impurities and how can I remove them?
A1: Dark coloration in crude this compound typically indicates the presence of colored impurities, which may include unreacted starting materials or byproducts from the synthesis process. The synthesis of this compound often involves the chlorination of isatin. Potential impurities include:
-
Isatin: Incomplete chlorination can leave residual starting material.
-
Mono-chlorinated isatins: Such as 5-chloroisatin or 7-chloroisatin, which are intermediates in the reaction.
-
Isatin oxime: A potential byproduct from the Sandmeyer isatin synthesis, a common route to the isatin core.
These impurities can often be effectively removed by recrystallization or column chromatography. For persistent color, treatment with activated carbon during the recrystallization process may be beneficial.
Q2: I attempted recrystallization, but my this compound product oiled out or formed a sticky solid instead of crystals. What should I do?
A2: "Oiling out" or the formation of a sticky solid during recrystallization is a common issue, often caused by the solvent being too nonpolar for the compound or the cooling process being too rapid. To address this:
-
Trituration: Try triturating the sticky solid with a non-polar solvent like hexanes. This can sometimes induce crystallization by providing a surface for nucleation and washing away more soluble impurities.
-
Solvent System Modification: If using a single solvent for recrystallization, consider a solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., 1,2-dichloroethane) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow this mixture to cool slowly.
-
Slow Cooling: Ensure the hot, saturated solution cools to room temperature slowly, without disturbance. Once at room temperature, cooling in an ice bath can further promote crystallization. Rapid cooling often leads to the precipitation of amorphous solids or oils.
Q3: After purification, I still see traces of starting material (isatin) or mono-chlorinated isatins in my product by TLC/HPLC. How can I improve the separation?
A3: If residual starting materials or intermediates are present after initial purification, a more refined separation technique is required.
-
Optimize Column Chromatography: If you have already attempted column chromatography, optimizing the eluent system is crucial. A shallow gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can enhance the separation of compounds with similar polarities. For example, a gradient of ethyl acetate in hexanes can be effective.
-
Recrystallization from a Different Solvent: The choice of recrystallization solvent is critical. A solvent that shows a large difference in solubility for the desired product and the impurities at high and low temperatures will provide the best purification. Experiment with different solvents or solvent mixtures. For this compound, 1,2-dichloroethane or benzene have been suggested as suitable recrystallization solvents.[1]
Q4: What is a reliable method to assess the purity of my this compound sample?
Data Presentation
The following table summarizes typical quantitative data that can be expected from the purification of crude this compound.
| Purification Stage | Technique | Typical Yield (%) | Purity (%) | Appearance |
| Crude Product | - | ~85% (synthesis yield)[1] | 80-90% | Dark orange to brown solid |
| After Recrystallization | Recrystallization | 70-85% | >95% | Bright orange solid |
| After Column Chromatography | Flash Chromatography | 60-80% | >98% | Bright orange solid |
Experimental Protocols
Recrystallization of this compound from 1,2-Dichloroethane
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a suitable Erlenmeyer flask. Add a minimal amount of 1,2-dichloroethane (start with ~10-15 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve completely, add small portions of 1,2-dichloroethane until a clear solution is obtained at the boiling point of the solvent. Avoid adding excess solvent.
-
Decoloring (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (e.g., ~50 mg), and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Orange crystals of this compound should form. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1,2-dichloroethane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Start the elution with a non-polar solvent system, such as 10-20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Gradient Elution (Optional): If the separation is not optimal, a gradient elution can be employed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).
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Isolation: Combine the fractions containing the pure this compound (as determined by TLC).
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Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 5,7-Dichloroisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 5,7-Dichloroisatin in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound can be attributed to its rigid, planar structure and the presence of two electron-withdrawing chlorine atoms. These features contribute to strong intermolecular forces in the solid state, specifically crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The molecule possesses both hydrogen bond donor (N-H) and acceptor (C=O) groups, but its overall low polarity and high melting point (218-223 °C) suggest that significant energy is required to break the crystal lattice.
Q2: I am unable to find specific solubility data for this compound. What is a good starting point for solvent selection?
A2: When specific solubility data is unavailable, a logical first step is to test a range of solvents with varying polarities. For isatin, the parent compound of this compound, solubility is observed to be highest in polar aprotic solvents like 1,2-dichloroethane and methanol.[1] Given the structural similarities, it is reasonable to start with small-scale solubility tests in solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone. It is crucial to perform these initial tests on a small scale to conserve your compound.
Q3: Can heating the solvent help dissolve this compound?
A3: Yes, gently heating the solvent can increase the kinetic energy of both the solvent and solute molecules, which can help overcome the crystal lattice energy and improve solubility. However, it is essential to be cautious as excessive heat can lead to degradation of the compound. Always use the lowest effective temperature and monitor for any changes in color or the appearance of impurities.
Q4: Are there any chemical modifications that can improve the solubility of this compound?
A4: While direct chemical modification may alter the compound's biological activity, exploring derivatization or salt formation can be a strategy for improving solubility in specific applications. For instance, if the intended use allows, converting the isatin to a more soluble derivative could be considered. However, this approach requires careful consideration of the impact on the desired properties of the molecule.
Q5: My compound dissolves in DMSO, but precipitates when I add it to my aqueous experimental medium. What can I do?
A5: This is a common issue known as precipitation upon dilution. To mitigate this, you can try several approaches:
-
Lower the final concentration: The most straightforward solution is to use a more diluted final concentration in your assay.
-
Use a co-solvent: Adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to your aqueous buffer can help maintain solubility.
-
pH adjustment: If your experimental conditions permit, adjusting the pH of the aqueous medium can sometimes improve the solubility of compounds with ionizable groups.
-
Use of surfactants or cyclodextrins: Low concentrations of non-ionic surfactants (e.g., Tween-80) or encapsulating agents like cyclodextrins can help to keep hydrophobic compounds in solution.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome the poor solubility of this compound.
Problem: this compound is not dissolving in the chosen organic solvent at room temperature.
| Troubleshooting Step | Action | Rationale |
| 1. Preliminary Solvent Screening | Perform small-scale solubility tests with a range of solvents. | To identify a suitable solvent or co-solvent system without significant loss of compound. |
| 2. Increase Mechanical Agitation | Vigorously vortex or use a magnetic stirrer. | To increase the interaction between the solvent and the surface of the solid particles. |
| 3. Gentle Heating | Warm the solvent in a water bath while stirring. | To increase the kinetic energy and aid in overcoming the crystal lattice energy. Monitor for any signs of degradation. |
| 4. Sonication | Place the sample in an ultrasonic bath. | The high-frequency sound waves can help to break up solid aggregates and enhance dissolution. |
| 5. Co-Solvent System | Add a small amount of a good solvent (e.g., DMSO) to a less effective solvent. | To create a solvent mixture with improved solvating power for the compound. |
| 6. pH Modification (for protic solvents) | If applicable, add a small amount of an acid or base. | To potentially ionize the compound and increase its solubility. This is highly dependent on the compound's pKa. |
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
Disclaimer: The following table provides an estimated qualitative solubility based on the chemical structure of this compound and the known solubility of the parent compound, isatin.[1][4][5][6] It is strongly recommended to perform experimental solubility tests to determine quantitative values for your specific experimental conditions.
| Solvent | Polarity Index | Predicted Qualitative Solubility | Rationale / Comments |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | High polarity and aprotic nature make it a good solvent for many poorly soluble compounds. A common first choice for creating stock solutions.[2] |
| N,N-Dimethylformamide (DMF) | 6.4 | Likely Soluble | Similar to DMSO, a polar aprotic solvent with good solvating power. |
| Acetone | 5.1 | Moderately Soluble | A polar aprotic solvent that may require heating or sonication to achieve desired concentrations. |
| Methanol | 5.1 | Sparingly to Moderately Soluble | A polar protic solvent. Isatin shows good solubility in methanol.[1] |
| Ethanol | 4.3 | Sparingly Soluble | Less polar than methanol. Isatin has lower solubility in ethanol compared to methanol.[4][6] |
| Acetonitrile | 5.8 | Sparingly Soluble | A polar aprotic solvent. |
| Dichloromethane (DCM) | 3.1 | Poorly Soluble | A non-polar solvent. Isatin has low solubility in DCM.[1] |
| Toluene | 2.4 | Insoluble | A non-polar aromatic solvent. |
| Hexane | 0.1 | Insoluble | A non-polar aliphatic solvent. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., DMSO, DMF, Acetone, Methanol, Ethanol, Dichloromethane, Toluene, Hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Methodology:
-
Weigh approximately 1-2 mg of this compound into a small, clean vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid is completely dissolved, and the solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid does not appear to have dissolved.
-
-
If the compound is insoluble, add another 100 µL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL.
-
Record your observations for each solvent.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in experiments.
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Methodology:
-
Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Avoid excessive heat to prevent degradation.
-
Alternatively, or in addition to heating, sonicate the sample in an ultrasonic bath for 5-15 minutes.
-
Once the compound is completely dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Mandatory Visualization
Caption: Troubleshooting workflow for overcoming poor solubility of this compound.
Caption: Experimental workflow for enhancing the solubility of this compound.
References
preventing the formation of colored impurities in isatin synthesis
Welcome to the Technical Support Center for Isatin Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of colored impurities during the synthesis of isatin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common colored impurities in isatin synthesis?
A1: The most common colored impurities are "tars" and isatin oxime. "Tar" refers to dark, viscous, and often intractable polymeric byproducts.[1] These are typically formed from the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions used in many isatin synthesis methods.[1] Isatin oxime is a yellow crystalline solid that can form as a byproduct in the Sandmeyer synthesis.[2]
Q2: How can I prevent the formation of "tar"?
A2: Tar formation can be minimized by carefully controlling the reaction conditions. Key strategies include:
-
Complete Dissolution: Ensure the aniline starting material is fully dissolved before proceeding with the reaction.[1]
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For example, in the Sandmeyer synthesis, the cyclization of isonitrosoacetanilide in sulfuric acid should be carefully controlled, as the reaction can become too violent and lead to charring if the temperature is too high.[1][2]
-
Gradual Addition: Add reagents in small portions with efficient stirring and external cooling to manage exothermic reactions.[1]
Q3: How can I minimize the formation of isatin oxime in the Sandmeyer synthesis?
A3: Isatin oxime forms from the hydrolysis of unreacted isonitrosoacetanilide.[2] To minimize its formation, a "decoy agent," such as acetone or glyoxal, can be added during the reaction quench or extraction phase.[1] This agent reacts with and removes the oxime precursor.
Q4: What is the best method to purify crude isatin and remove colored impurities?
A4: Several methods are effective for purifying crude isatin:
-
Recrystallization: This is a common and effective method. Glacial acetic acid is a frequently used solvent for recrystallizing isatin, yielding large brown-red crystals.[2] Ethanol and mixtures of dichloromethane and hexanes have also been used successfully.[3]
-
Sodium Bisulfite Adduct Formation: Isatin forms a water-soluble addition product with sodium bisulfite. This allows for the separation of isatin from insoluble impurities. The purified isatin can then be regenerated by treating the adduct with an acid.[4] This method is particularly effective for removing colored impurities.
-
Acid-Base Extraction: For N-alkylated isatins contaminated with starting isatin, an acid-base extraction can be employed. The crude product is dissolved in an organic solvent and washed with a dilute aqueous base. The acidic isatin is extracted into the aqueous layer, while the N-alkylated product remains in the organic layer.[3]
Troubleshooting Guides
Sandmeyer Isatin Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete formation of isonitrosoacetanilide. | - Ensure high purity of all starting materials.- Optimize reaction time and temperature for the condensation step. |
| Incomplete cyclization of isonitrosoacetanilide. | - Maintain the sulfuric acid temperature at the optimal level (typically 60-80°C) during the addition of isonitrosoacetanilide and for a sufficient time afterward.[2] | |
| Sulfonation of the aromatic ring. | - Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1] | |
| Product Contamination | Presence of isatin oxime. | - Introduce a "decoy agent" (e.g., acetone, glyoxal) during the reaction quench or extraction.[1] |
| Colored impurities/tar. | - Ensure complete dissolution of the aniline starting material before the reaction.[1]- Purify the crude product by recrystallization from glacial acetic acid or by forming the sodium bisulfite addition product.[2][4] | |
| Reaction Control | Exothermic reaction during cyclization. | - Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling.[1] |
Stolle Isatin Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete acylation of the aniline. | - Use a slight excess of oxalyl chloride.- Ensure the reaction is carried out under anhydrous conditions.[1] |
| Incomplete cyclization. | - Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature.[1][5] | |
| Side Reactions | Decomposition of starting material or intermediate. | - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1] |
Gassman Isatin Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete formation of the 3-methylthio-2-oxindole intermediate. | - Optimize the reaction conditions for the formation of the azasulfonium salt.[1] |
| Incomplete oxidation to isatin. | - Use an appropriate oxidizing agent and ensure complete conversion of the intermediate.[1] | |
| Product Purification | Removal of sulfur-containing byproducts. | - Purify the crude product using column chromatography.[1] |
Quantitative Data Summary
| Synthesis Method | Key Parameters | Typical Yield | Reference |
| Sandmeyer | Isonitrosoacetanilide cyclization in H₂SO₄ at 60-80°C | 71-78% (crude isatin) | [2] |
| Isonitrosoacetanilide formation | 80-91% | [2] | |
| Stolle | Cyclization with Lewis acids (e.g., AlCl₃, BF₃·Et₂O) | 16-50% (with chiral ligand) | [6] |
| Gassman | Oxidation of 3-methylthio-2-oxindole intermediate | 40-81% | [5][7] |
Experimental Protocols
Protocol 1: Sandmeyer Isatin Synthesis
Part A: Synthesis of Isonitrosoacetanilide
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of the desired aniline in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to a vigorous boil for one to two minutes.[2]
-
Cool the reaction mixture in running water to crystallize the isonitrosoacetanilide.
-
Filter the precipitate with suction and air-dry.
Part B: Synthesis of Isatin
-
Warm concentrated sulfuric acid to 50°C in a flask equipped with a mechanical stirrer.
-
Add dry isonitrosoacetanilide at a rate that maintains the temperature between 60°C and 70°C, using external cooling as needed.[2]
-
After the addition is complete, heat the solution to 80°C for about ten minutes.[2]
-
Cool the reaction mixture to room temperature and pour it onto cracked ice.
-
After about 30 minutes, filter the precipitated isatin with suction and wash with cold water to remove the sulfuric acid.
-
Dry the crude isatin in the air.
Protocol 2: Purification of Isatin by Recrystallization from Glacial Acetic Acid
-
Place the crude isatin in an Erlenmeyer flask.
-
Add a minimal amount of hot glacial acetic acid to dissolve the solid.
-
If colored impurities persist, add a small amount of activated charcoal to the cool solution and then heat to just below boiling.
-
Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Immerse the flask in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified isatin crystals.
Protocol 3: Purification of Isatin via Sodium Bisulfite Adduct
-
Heat a suspension of crude isatin in water.
-
Add a solution of sodium bisulfite and boil for about 30 minutes.
-
Filter the hot solution to remove insoluble impurities.
-
Cool the filtrate, preferably with agitation, to about 5°C to crystallize the sodium isatin bisulfite adduct.
-
Filter off the crystals and dry them.
-
To regenerate the isatin, gradually add the dried sodium isatin bisulfite adduct to a 20-60% aqueous sulfuric acid solution with continuous agitation at room temperature.
-
Continue stirring until the evolution of sulfur dioxide ceases.
-
Filter the precipitated pure isatin, wash with water until acid-free, and dry.
Visualizations
References
Technical Support Center: Catalyst Selection for Reactions Involving 5,7-Dichloroisatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dichloroisatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Catalyst Selection Workflow
The selection of an appropriate catalyst is crucial for the successful synthesis of this compound derivatives. The following diagram outlines a general workflow for catalyst selection based on the desired reaction type.
Technical Support Center: Managing Exothermic Reactions in Isatin Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isatin synthesis. The focus is on managing the exothermic nature of the cyclization step in common synthetic routes like the Sandmeyer and Stolle methods.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern in isatin cyclization?
An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2][3][4][5] During isatin cyclization, particularly in the Sandmeyer synthesis where strong acids are used, the ring-closing step is highly exothermic.[6] If not properly controlled, the heat generated can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway. This can result in side reactions, decomposition of starting materials and products, formation of tars, and in severe cases, a dangerous increase in pressure within the reaction vessel.[6][7]
Q2: Which isatin synthesis methods are known to have highly exothermic steps?
The Sandmeyer synthesis, which involves the acid-catalyzed cyclization of an isonitrosoacetanilide intermediate, is well-documented to have a highly exothermic step.[6][8][9] The Stolle synthesis, which uses a Lewis acid to cyclize a chlorooxalylanilide intermediate, can also be exothermic, particularly during the addition of the Lewis acid.[7][8][10][11]
Q3: What are the primary consequences of a poorly controlled exothermic reaction during isatin synthesis?
The main consequences include:
-
Low Yield and Purity: Excessive heat can lead to the decomposition of the desired isatin product and the formation of unwanted byproducts and tars.[6][7]
-
Safety Hazards: A runaway reaction can cause a rapid increase in temperature and pressure, potentially leading to equipment failure and chemical spills.
-
Side Reactions: High temperatures can promote side reactions such as sulfonation of the aromatic ring in the Sandmeyer synthesis.[7]
Q4: How can I monitor the progress of the isatin cyclization reaction?
You can monitor the reaction using the following techniques:
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Temperature Monitoring: This is the most critical parameter to watch. A thermocouple or thermometer should be used to continuously monitor the internal reaction temperature.
-
Thin-Layer Chromatography (TLC): TLC can be used to follow the disappearance of the starting material (e.g., isonitrosoacetanilide) and the appearance of the isatin product.[7]
-
Reaction Calorimetry: For process development and scale-up, reaction calorimetry can provide real-time data on the heat flow of the reaction, allowing for precise control over the addition rate of reagents to maintain a safe and optimal reaction profile.
Troubleshooting Guides
Sandmeyer Isatin Synthesis: Exotherm Control
Issue: Rapid and uncontrollable temperature increase during the addition of isonitrosoacetanilide to sulfuric acid.
| Potential Cause | Troubleshooting Action |
| Rate of addition is too fast. | Add the isonitrosoacetanilide in small portions, allowing the temperature to stabilize between each addition.[7] |
| Inadequate cooling. | Ensure the reaction flask is immersed in an efficient cooling bath (e.g., ice-water or ice-salt bath). |
| Poor stirring. | Use a powerful mechanical stirrer to ensure efficient heat transfer from the reaction mixture to the cooling bath and to prevent localized overheating.[6] |
| Isonitrosoacetanilide is not completely dry. | Ensure the isonitrosoacetanilide intermediate is thoroughly dried before addition to the acid. |
| Initial temperature of the acid is too high. | Warm the sulfuric acid to the recommended starting temperature (around 50°C) but do not exceed it before starting the addition.[6] |
Table 1: Temperature Guidelines for Sandmeyer Isatin Cyclization
| Temperature Range (°C) | Observation | Recommendation |
| < 45-50 | Reaction may not initiate.[6] | Gently warm the acid to this range to start the reaction. |
| 60-70 | Controlled reaction.[6] | Maintain the temperature within this range during the addition of the intermediate. |
| > 75-80 | Reaction becomes too violent and difficult to control.[6] | Immediately slow down or stop the addition and apply more efficient cooling. |
| > 80 | Charring and decomposition occur, leading to significant yield loss.[6] | This temperature should be avoided. If reached, the run is likely compromised. |
Stolle Isatin Synthesis: Exotherm Control
Issue: Temperature spike upon addition of Lewis acid (e.g., AlCl₃).
| Potential Cause | Troubleshooting Action |
| Lewis acid added too quickly. | Add the Lewis acid portion-wise at a controlled rate. |
| Inadequate cooling. | Pre-cool the reaction mixture before the addition of the Lewis acid and maintain a cooling bath throughout the addition. |
| Solvent choice. | Use a suitable inert solvent that can help to dissipate the heat generated. |
| Moisture in the reaction. | Ensure all reagents and glassware are dry, as moisture can react exothermically with the Lewis acid. |
Experimental Protocols
Detailed Methodology for Managing Exotherm in Sandmeyer Isatin Synthesis
This protocol is adapted from the procedure described in Organic Syntheses.[6]
-
In a flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, warm concentrated sulfuric acid (e.g., 600 g) to 50°C.
-
Begin efficient stirring and start adding dry isonitrosoacetanilide (e.g., 75 g) in small portions.
-
Monitor the internal temperature closely and control the rate of addition to maintain the temperature between 60°C and 70°C. Do not let the temperature exceed 70°C.
-
Use an external cooling bath (e.g., ice-water) as needed to dissipate the heat generated.
-
After the addition is complete, heat the reaction mixture to 80°C for approximately 10 minutes to ensure the reaction goes to completion.
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Cool the mixture to room temperature and then pour it onto crushed ice to precipitate the isatin product.
Detailed Methodology for Managing Exotherm in Stolle Isatin Synthesis
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In a dry flask under an inert atmosphere, dissolve the chlorooxalylanilide intermediate in a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).
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Cool the solution in an ice bath.
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Slowly add the Lewis acid (e.g., aluminum chloride) in small portions with vigorous stirring.
-
Monitor the temperature and control the addition rate to maintain a low temperature and prevent a rapid exotherm.
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After the addition is complete, allow the reaction to warm to room temperature and then heat as required to complete the cyclization.
-
Carefully quench the reaction by pouring it onto ice and acid.
Visualizing Workflows and Troubleshooting
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. monash.edu [monash.edu]
- 3. Exothermic process - Wikipedia [en.wikipedia.org]
- 4. Difference Between Exothermic and Endothermic Reactions-Introduction, Energy Diagrams, Differences, Practice Problems, FAQs | AESL [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. biomedres.us [biomedres.us]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
Navigating the Path to Production: A Technical Support Center for 5,7-Dichloroisatin Scale-Up
For researchers, scientists, and drug development professionals, the journey from laboratory-scale synthesis to industrial production is fraught with challenges. This technical support center provides a comprehensive guide to overcoming the hurdles in the scale-up production of 5,7-Dichloroisatin, a key intermediate in various pharmaceutical compounds.
This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and critical safety information to ensure a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the large-scale synthesis of this compound.
Q1: What are the most critical challenges when scaling up the production of this compound?
A1: The primary challenges in scaling up the production of this compound revolve around managing the highly exothermic nature of the chlorination reaction, ensuring consistent product quality and purity, handling corrosive and hazardous materials safely, and implementing effective purification methods at an industrial scale.
Q2: Which synthesis route is most amenable to large-scale production of this compound?
A2: While the Sandmeyer synthesis is a classic method for producing isatins, the direct chlorination of isatin using a suitable chlorinating agent like trichloroisocyanuric acid (TCCA) in a strong acid is often more straightforward for scale-up, as it involves fewer steps.[1]
Q3: How can the exothermic nature of the chlorination reaction be managed at an industrial scale?
A3: Managing the reaction exotherm is critical to prevent runaway reactions and ensure product quality. Key strategies include:
-
Controlled Reagent Addition: Slow, subsurface addition of the chlorinating agent at a carefully controlled rate.
-
Efficient Cooling: Utilizing jacketed reactors with a high-efficiency heat transfer fluid.
-
Process Monitoring: Continuous monitoring of the internal reaction temperature with multiple probes.
-
Dilution: Using an adequate amount of solvent (e.g., sulfuric acid) to act as a heat sink.
Q4: What are the common impurities in this compound synthesis and how can they be minimized?
A4: A common impurity is the formation of isatin oxime, particularly when using the Sandmeyer route.[2] During the direct chlorination of isatin, over-chlorination or incomplete chlorination can lead to the formation of other chlorinated isatin species. To minimize these, precise control of stoichiometry and reaction temperature is crucial. The use of a "decoy agent," such as a carbonyl compound, during the workup can help to remove isatin oxime impurities.[2]
Q5: What are the key safety precautions for the industrial production of this compound?
A5: The process involves highly corrosive and reactive materials. A thorough Process Safety Management (PSM) program is essential.[3][4][5][6][7] Key precautions include:
-
Using appropriate personal protective equipment (PPE), including acid-resistant suits, gloves, and face shields.
-
Ensuring adequate ventilation and using a closed-system reactor.
-
Having emergency quench and neutralization protocols in place.
-
Proper handling and disposal of hazardous waste.
Troubleshooting Guides
This section provides specific troubleshooting advice for issues that may arise during the scale-up production of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor mixing or insufficient reaction time. | - Ensure robust agitation in the reactor to maintain a homogeneous mixture.- Monitor the reaction progress using in-process controls (e.g., HPLC) and adjust the reaction time accordingly. |
| Degradation of the product due to localized overheating. | - Improve the efficiency of the reactor's cooling system.- Reduce the addition rate of the chlorinating agent. | |
| Poor Product Purity | Formation of by-products due to incorrect stoichiometry or temperature fluctuations. | - Precisely control the molar ratio of isatin to the chlorinating agent.- Maintain a stable and controlled reaction temperature throughout the process. |
| Inefficient purification. | - Optimize the recrystallization solvent and procedure.- Consider a multi-step purification process, such as a wash followed by recrystallization. | |
| Discoloration of Final Product | Presence of colored impurities or "tar" formation. | - Ensure the starting materials are of high purity.- Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid. |
| Difficulties in Product Isolation/Filtration | Poor crystal morphology. | - Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals. |
Experimental Protocols
The following is a generalized experimental protocol for the large-scale synthesis of this compound via the chlorination of isatin. This protocol should be adapted and optimized based on the specific equipment and safety protocols of the manufacturing facility.
Synthesis of this compound via Direct Chlorination
Materials and Equipment:
-
Glass-lined or other suitable corrosion-resistant reactor with a mechanical stirrer, temperature probes, a controlled addition funnel, and a reflux condenser.
-
Isatin (high purity)
-
Trichloroisocyanuric acid (TCCA)
-
Concentrated Sulfuric Acid
-
Crushed Ice/Water
-
Suitable solvent for recrystallization (e.g., glacial acetic acid)
Procedure:
-
Reactor Charging: In a clean and dry reactor, charge the concentrated sulfuric acid.
-
Isatin Addition: Slowly add the isatin to the sulfuric acid with constant agitation, ensuring that the temperature is maintained within a safe range.
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-5 °C).
-
TCCA Addition: Slowly add the trichloroisocyanuric acid (TCCA) in portions or via a solid addition system, maintaining the temperature within the specified range. The addition should be carefully controlled to manage the exotherm. A lab-scale procedure reports a reaction of 14.7 g of isatin with 23.2 g of TCCA in 75 mL of concentrated sulfuric acid, resulting in an 85% yield.[1]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a separate vessel containing a large amount of crushed ice and water with vigorous stirring.
-
Product Precipitation and Isolation: The crude this compound will precipitate out of the aqueous solution. Isolate the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acid.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., glacial acetic acid).
Quantitative Data Summary
| Parameter | Laboratory Scale (Reported) [1] | Pilot/Industrial Scale (Target) |
| Starting Material (Isatin) | 14.7 g (100 mmol) | Batch size dependent |
| Chlorinating Agent (TCCA) | 23.2 g (100 mmol) | Stoichiometrically scaled |
| Solvent (Conc. H₂SO₄) | 75 mL | Optimized for heat transfer and mixing |
| Reaction Temperature | -78°C initially, then allowed to warm | 0-10°C (typical for scale-up) |
| Yield | 85% | >80% |
| Purity | Not specified | >98% |
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 3. newpig.scene7.com [newpig.scene7.com]
- 4. icheme.org [icheme.org]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. matec-conferences.org [matec-conferences.org]
stability issues of 5,7-Dichloroisatin under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5,7-Dichloroisatin under various pH conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a halogenated derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antiviral, and antimicrobial properties. The stability of this compound is a critical parameter as it can affect its shelf-life, biological activity, and the safety profile of potential drug candidates. Degradation can lead to a loss of potency and the formation of unknown impurities that may have undesirable effects.
Q2: How does pH affect the stability of this compound?
A2: The isatin ring system is susceptible to pH-dependent hydrolysis. The stability of this compound is expected to vary significantly under acidic, neutral, and alkaline conditions. Generally, isatin and its derivatives exhibit complex hydrolysis kinetics, which can involve both acid-catalyzed and base-catalyzed degradation pathways. The γ-lactam ring in the isatin core is the primary site of hydrolytic attack.
Q3: What are the likely degradation pathways for this compound under different pH conditions?
A3: The primary degradation pathway for this compound under both acidic and alkaline conditions is the hydrolysis of the amide bond (lactam) in the isatin ring. This leads to the opening of the five-membered ring to form a derivative of isatinic acid.
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Alkaline Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the C2-carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then undergoes ring-opening to yield the corresponding isatinate salt.
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Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This also leads to the formation of a tetrahedral intermediate and subsequent ring-opening.
The presence of two electron-withdrawing chlorine atoms at the 5 and 7 positions can influence the rate of these reactions.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product resulting from the hydrolysis of this compound is 2-amino-4,6-dichlorophenylglyoxylic acid (or its corresponding salt). Further degradation or side reactions may occur depending on the severity of the conditions (e.g., high temperature, extreme pH). It is crucial to use analytical techniques like LC-MS to identify and characterize any degradation products formed during stability studies.
Troubleshooting Guide for Stability Studies
This guide addresses common issues that may arise during the experimental investigation of this compound stability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild (concentration of acid/base is too low, temperature is not high enough, or exposure time is too short).2. This compound is highly stable under the tested conditions.3. The analytical method is not sensitive enough to detect low levels of degradation. | 1. Increase the severity of the stress conditions. For hydrolytic studies, consider using a higher concentration of acid or base (e.g., up to 1 M HCl or NaOH) and/or increasing the temperature (e.g., 60-80°C).2. If no degradation is observed even under harsh conditions, the compound can be considered stable under those specific conditions. Ensure that a sufficiently long time point has been evaluated.3. Validate the analytical method to ensure it is stability-indicating. Check the limit of detection (LOD) and limit of quantification (LOQ) for potential degradation products. |
| Complete or excessive degradation of the compound. | 1. Stress conditions are too harsh (e.g., high concentration of stressing agent, high temperature, or prolonged exposure). | 1. Reduce the severity of the stress conditions. Use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound. |
| Inconsistent or irreproducible stability data. | 1. Inconsistent preparation of solutions (e.g., pH, concentration).2. Fluctuations in experimental conditions (e.g., temperature).3. Issues with the analytical instrumentation (e.g., HPLC column degradation, detector drift).4. Sample handling and storage inconsistencies. | 1. Ensure accurate and consistent preparation of all solutions, including buffers and stock solutions of this compound.2. Use a calibrated and stable incubator or water bath to maintain a constant temperature.3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly. Check for column performance, peak shape, and retention time stability.4. Standardize sample handling procedures, including quenching of the degradation reaction and storage of samples before analysis. |
| Poor peak shape or resolution in HPLC analysis. | 1. Co-elution of the parent compound with degradation products.2. Inappropriate mobile phase composition or gradient.3. Column overload.4. Column deterioration. | 1. Optimize the HPLC method. This may involve changing the mobile phase composition, pH, gradient profile, or trying a different column stationary phase.2. Adjust the mobile phase strength and gradient to improve separation.3. Reduce the injection volume or the concentration of the sample.4. Replace the HPLC column if it has degraded. Use a guard column to protect the analytical column. |
| Difficulty in identifying degradation products. | 1. Low concentration of degradation products.2. Lack of appropriate analytical standards for the degradation products.3. Complex fragmentation patterns in mass spectrometry. | 1. Concentrate the sample or use a more sensitive detector.2. If standards are not available, use LC-MS/MS to obtain fragmentation data and propose structures for the degradation products.3. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
Objective: To evaluate the stability of this compound under acidic, neutral, and alkaline conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Purified water (HPLC grade)
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Methanol or Acetonitrile (HPLC grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a UV detector or a mass spectrometer
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C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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pH meter
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Water bath or incubator
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
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Acidic Hydrolysis:
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In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
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Prepare a similar sample using 1 M HCl.
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Incubate the solutions at a controlled temperature (e.g., 60°C).
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Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
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Alkaline Hydrolysis:
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Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and 1 M NaOH as the stress agents.
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Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
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Neutral Hydrolysis:
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Follow the same procedure, but use purified water instead of acid or base.
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HPLC Analysis:
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Analyze the samples using a validated stability-indicating HPLC method.
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Monitor the decrease in the peak area of this compound and the formation of any degradation products.
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Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
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HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector.
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Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A suitable gradient to ensure separation (e.g., start with a low percentage of B and gradually increase).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan).
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Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Below are diagrams illustrating the logical workflow for stability testing and the potential degradation pathway of this compound.
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Proposed hydrolytic degradation pathway of this compound.
Technical Support Center: Characterization of 5,7-Dichloroisatin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and biological evaluation of 5,7-dichloroisatin and its derivatives.
Troubleshooting Guides
Synthesis and Purification
Q: My synthesis of this compound resulted in a low yield and multiple spots on my TLC plate. What are the common pitfalls?
A: The synthesis of this compound, often achieved by the chlorination of isatin, can present several challenges. A common method involves the use of trichloroisocyanuric acid (TCCA).
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Incomplete Reaction: Insufficient reaction time or temperature can lead to a mixture of starting material (isatin), mono-chlorinated intermediates (e.g., 5-chloroisatin or 7-chloroisatin), and the desired this compound.
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Over-chlorination: While less common, harsh reaction conditions could potentially lead to the formation of other polychlorinated species.
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Side Reactions: Isatin and its derivatives can be susceptible to degradation under strongly acidic or basic conditions. Depending on the specific synthetic route, side reactions involving the lactam or ketone functionalities are possible.
Troubleshooting Workflow for Synthesis:
Caption: A workflow for troubleshooting synthesis issues.
Q: I'm having difficulty purifying my this compound derivative by column chromatography. The compound seems to be degrading on the silica gel. What can I do?
A: Silica gel is acidic and can cause the degradation of sensitive compounds. Halogenated isatins may be susceptible to this.
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Deactivation of Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine in hexane/ethyl acetate), followed by flushing with the eluent alone before loading your compound.
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Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your chromatography.
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Alternative Purification Methods: If the compound is crystalline, recrystallization from an appropriate solvent system can be a highly effective purification method that avoids the use of silica gel. Trituration, the process of washing the crude solid with a solvent in which the desired product is insoluble but impurities are soluble, can also be effective.
Spectroscopic Characterization
Q: I am having trouble interpreting the NMR spectrum of my this compound derivative. What should I look out for?
A: While the general principles of NMR spectroscopy apply, there are specific considerations for this compound derivatives.
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1H NMR:
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Aromatic Protons: For the parent this compound, you should expect to see two doublets in the aromatic region, corresponding to the protons at the 4- and 6-positions. The electron-withdrawing nature of the chlorine atoms and the carbonyl groups will shift these protons downfield.
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NH Proton: The lactam NH proton typically appears as a broad singlet at a downfield chemical shift. Its position can be concentration-dependent and it will exchange with D2O.
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13C NMR:
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Carbonyl Carbons: The two carbonyl carbons (C2 and C3) will appear at very downfield chemical shifts (typically >160 ppm).
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Carbons Bearing Chlorine: The carbons directly attached to chlorine (C5 and C7) will be shifted downfield compared to their non-halogenated counterparts.
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Signal Intensity: Quaternary carbons (carbons with no attached protons), such as C3a, C5, C7, and C7a, may have weaker signals in a standard proton-decoupled 13C NMR spectrum.
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Q: The mass spectrum of my compound shows multiple peaks for the molecular ion. Is this normal?
A: Yes, this is expected for chlorine-containing compounds due to the natural abundance of chlorine isotopes (35Cl and 37Cl).
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Isotopic Pattern: For a molecule containing two chlorine atoms, you will observe a characteristic isotopic pattern for the molecular ion (M, M+2, and M+4 peaks). The relative intensities of these peaks will be approximately 9:6:1.
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Fragmentation: The fragmentation pattern will depend on the specific derivative. Common fragmentation pathways for isatins can involve the loss of CO, and cleavage of substituents.
Biological Assays
Q: I am using a this compound derivative in a caspase activity assay and the results are inconsistent. What could be the problem?
A: In addition to general assay troubleshooting, consider these points specific to isatin derivatives:
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Compound Solubility: this compound derivatives are often hydrophobic and may precipitate when diluted from a DMSO stock into aqueous assay buffers. This can lead to inaccurate concentrations.
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Solution: Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all wells. Perform serial dilutions and vortex thoroughly. Gentle sonication can also help. Visually inspect plates for any precipitation.
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Compound Stability in Assay Buffer: Some isatin derivatives may not be stable in aqueous buffers over long incubation periods.
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Solution: Prepare fresh dilutions of your compound immediately before use. If possible, assess the stability of your compound in the assay buffer over the time course of your experiment using a method like HPLC.
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Interference with Assay Signal: Some isatin derivatives may possess intrinsic fluorescence or quenching properties that can interfere with fluorometric assays.
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Solution: Run a control experiment with your compound in the assay buffer without the enzyme or substrate to check for any background signal.
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Non-specific Inhibition: At high concentrations, small molecules can cause non-specific inhibition through aggregation or other mechanisms.
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Solution: Determine the full dose-response curve to ensure you are observing a specific inhibitory effect.
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Troubleshooting Workflow for Biological Assays:
Caption: A workflow for troubleshooting biological assay issues.
FAQs
Q1: What is the typical solubility and stability of this compound derivatives?
A1: this compound and its derivatives are generally poorly soluble in water but soluble in organic solvents like DMSO and DMF. Stock solutions in DMSO are typically stable for several months when stored at -20°C. However, repeated freeze-thaw cycles should be avoided. The stability in aqueous buffers is compound-dependent and should be experimentally verified, especially for long-term experiments. Some halogenated heterocyclic compounds have been reported to be unstable in DMSO over extended periods at room temperature, potentially undergoing hydrolysis.
Q2: What are the key safety precautions when handling this compound?
A2: this compound is an eye and skin irritant. Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Q3: My this compound derivative is a potent caspase-3 inhibitor. What other caspases should I test for selectivity?
A3: Isatin sulfonamides are known to be potent inhibitors of the executioner caspases, particularly caspase-3 and caspase-7.[1][2] It is highly recommended to profile your compound against caspase-7. To demonstrate selectivity, it is also important to test against representative initiator caspases, such as caspase-8 and caspase-9.
Quantitative Data
The following table summarizes the inhibitory activity (IC50 values) of some representative isatin derivatives against various caspases. Note that specific data for 5,7-dichloro substituted derivatives are limited in the public domain, so related analogs are presented to provide a general understanding of the structure-activity relationship.
| Compound Class | Derivative | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Reference |
| Isatin Sulfonamide | 7-Fluoro-N-(3-fluoropropyl) | 2.6 | 3.3 | [1][2] |
| Isatin Sulfonamide | 7-Bromo-N-(n-butyl) | 6.4 | 10.3 | [1][2] |
| Isatin Sulfonamide | 7-Chloro-N-(n-butyl) | 7.9 | 11.4 | [1][2] |
| Triazole-containing Isatin | N-(triazolyl-ethyl)-phenoxymethyl | 4.5 | 3.8 | [3] |
Experimental Protocols
General Protocol for Caspase-3/7 Activity Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound derivatives against recombinant human caspase-3 and caspase-7 using a fluorogenic substrate.
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Reagent Preparation:
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Assay Buffer: Prepare a buffer containing HEPES (pH 7.4), sucrose, NaCl, CHAPS, and EDTA.
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Enzyme Solution: Dilute recombinant human caspase-3 or caspase-7 in assay buffer to the desired working concentration.
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Substrate Solution: Prepare a stock solution of a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in DMSO and dilute to the final working concentration in assay buffer.
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Inhibitor Solutions: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions in DMSO.
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Assay Procedure (96-well plate format):
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Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor solutions to the wells of a black 96-well plate.
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Add the enzyme solution to each well and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
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Initiate the reaction by adding the substrate solution to all wells.
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Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., excitation at 355 nm and emission at 460 nm for AMC-based substrates) over time at 37°C.
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Data Analysis:
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Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
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Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a suitable dose-response curve.
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Signaling Pathway Visualization
Apoptosis Execution Pathway
The following diagram illustrates the central role of caspase-3 and caspase-7 in the execution phase of apoptosis, a pathway often targeted by isatin-based inhibitors.
Caption: Inhibition of active caspases-3 and -7 by this compound derivatives.
References
- 1. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 5,7-Dichloroisatin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Dichloroisatin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the chloro-substituents influence their reactivity?
A1: this compound has three primary sites for reactions: the N1-position (amide nitrogen), the C3-carbonyl group, and the C4 and C6 positions on the aromatic ring.
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N1-Position: The nitrogen atom is a nucleophilic site, particularly after deprotonation, making it susceptible to alkylation and acylation.
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C3-Carbonyl Group: The two electron-withdrawing chloro groups on the aromatic ring enhance the electrophilicity of the C3-carbonyl carbon. This makes it highly reactive towards nucleophiles, leading to aldol-type additions, Wittig reactions, and the formation of spirocyclic compounds.
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Aromatic Ring (C4 and C6 positions): The benzene ring can undergo electrophilic aromatic substitution. The two chloro atoms are ortho-, para-directing, while the acyl group of the isatin core is meta-directing. Due to the positions of the existing chloro groups, the C4 and C6 positions are the most likely sites for further substitution, though the overall reactivity of the ring is reduced due to the deactivating nature of the substituents.
Q2: I am getting a mixture of N-alkylated and O-alkylated products. How can I favor N-alkylation?
A2: The formation of both N- and O-alkylated products is a common issue with ambident anions. To favor N-alkylation of this compound, consider the following strategies:
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Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar apathetic solvent such as N,N-dimethylformamide (DMF) generally favors N-alkylation. The polar solvent helps to solvate the cation, leaving the harder nitrogen anion more available for reaction.
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Reaction Temperature: Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product.
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Counter-ion: The nature of the counter-ion can influence the site of alkylation. While less common, exploring different metal hydrides or carbonates may offer some control.
Q3: My reaction at the C3-carbonyl is sluggish or gives low yields. What can I do?
A3: While the chloro groups activate the C3-carbonyl, other factors can hinder the reaction.
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Steric Hindrance: Bulky nucleophiles may have difficulty accessing the C3-position. Consider using a less sterically hindered nucleophile if possible.
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Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions, as water can compete with your nucleophile. The choice of catalyst or base is also crucial; for instance, in aldol-type reactions, a suitable base like piperidine or an organocatalyst is often required.
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Purity of Starting Material: Ensure your this compound is pure, as impurities can interfere with the reaction.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (N- vs. O-Alkylation)
| Observation | Possible Cause | Suggested Solution |
| Significant formation of O-alkylated product | Reaction conditions favor the kinetic product (O-alkylation). | Use a polar aprotic solvent like DMF. Increase the reaction temperature to favor the thermodynamic N-alkylated product. |
| Incomplete reaction, mixture of starting material and products | Insufficient deprotonation or low reactivity of the alkylating agent. | Use a stronger base (e.g., NaH) and ensure complete deprotonation before adding the alkylating agent. Use a more reactive alkylating agent (e.g., iodide instead of chloride). |
Issue 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution
| Observation | Possible Cause | Suggested Solution |
| Formation of multiple isomers | Harsh reaction conditions leading to loss of selectivity. | Use milder reaction conditions (lower temperature, less aggressive Lewis acid). Consider the directing effects of all substituents to predict the major product. |
| No reaction or very low yield | The aromatic ring is strongly deactivated by the chloro and carbonyl groups. | Use a more powerful electrophile or a stronger catalyst. Increase the reaction temperature, but monitor for side reactions. |
Data Presentation
Table 1: Influence of Reaction Conditions on the N-Alkylation of Substituted Indoles (Model System)
| Solvent | Base | Temperature (°C) | N:C3 Product Ratio | Yield (%) |
| DMF/THF | NaH | 20 | 1 : 0.33 | 86 |
| DMF/THF | NaH | 80 | >1 : 0.01 | 91 |
This data for 2,3-dimethylindole illustrates the general principle that higher temperatures in polar aprotic solvents favor N-alkylation over C3-alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
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Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). For less reactive alkylating agents, heating may be required.
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Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Washing: Combine the organic layers and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Aldol Condensation at C3 of this compound
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Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
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Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq).
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Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
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Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation reactions.
Caption: Logical relationship of substituent effects on C3-carbonyl reactivity in this compound.
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5,7-Dichloroisatin and 5-Chloroisatin
A deep dive into the anticancer and antibacterial potential of two closely related isatin derivatives, this guide offers a comparative analysis of the bioactivity of 5,7-Dichloroisatin and 5-Chloroisatin. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of available data, experimental protocols, and insights into their mechanisms of action.
While both this compound and 5-Chloroisatin belong to the versatile isatin family, a class of compounds known for a wide range of biological activities, a direct comparative study of their bioactivity is not extensively documented in publicly available literature. However, by examining studies on each compound and their derivatives, we can construct a comparative profile of their potential as bioactive agents.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound | 5-Chloroisatin |
| Anticancer Activity | Limited direct data available. Derivatives show cytotoxic effects. | Derivatives exhibit significant anticancer activity against various cell lines. Known to inhibit the EGFR signaling pathway. |
| Antibacterial Activity | Limited direct data available. | Derivatives show moderate to good activity against Gram-positive and some Gram-negative bacteria. |
| Other Activities | Not extensively studied. | Derivatives have shown urease inhibition and anti-inflammatory properties. |
In-Depth Analysis of Bioactivities
Anticancer Activity
Derivatives of 5-Chloroisatin have demonstrated notable anticancer properties. For instance, certain Schiff base derivatives of 5-chloroisatin have been shown to inhibit the growth of human breast cancer cells (MDA-MB-231)[1]. A key mechanism of action identified for 5-chloroisatin is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cancer cell proliferation and survival[2].
Direct quantitative data on the anticancer activity of This compound is scarce in the available literature. However, the isatin scaffold is a common feature in many anticancer compounds, suggesting that this compound may also possess cytotoxic properties. Further research is required to determine its specific IC50 values against various cancer cell lines and to elucidate its mechanism of action.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of 5-Chloroisatin derivatives. These compounds have shown activity against a range of bacteria, with some derivatives exhibiting good efficacy, particularly against Gram-positive bacteria.
Signaling Pathways
A significant finding for 5-Chloroisatin is its role as an inhibitor of the EGFR signaling pathway. This pathway is a major driver of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting EGFR, 5-chloroisatin can disrupt these downstream signaling cascades, leading to a reduction in cancer cell growth and survival.
The signaling pathways affected by This compound have not yet been elucidated in the available scientific literature. Given its structural similarity to 5-Chloroisatin, it is plausible that it may also interact with similar cellular targets, but this requires experimental verification.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or 5-Chloroisatin) and a vehicle control.
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MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium after incubation.
Procedure:
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Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a suitable broth medium.
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Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.
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Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the bacterial suspension.
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Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterium.
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MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing the Pathways
To better understand the biological context of these compounds, the following diagrams illustrate the experimental workflow and a key signaling pathway.
Conclusion
While the available data strongly suggests that 5-Chloroisatin and its derivatives possess promising anticancer and antibacterial properties, with a known mechanism of action involving the inhibition of the EGFR signaling pathway, there is a clear need for further research into the bioactivity of this compound. Direct comparative studies are essential to fully understand the structure-activity relationship and to determine which of these two compounds holds greater potential for development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers embarking on these important investigations.
References
Validating the Anticancer Activity of 5,7-Dichloroisatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold has long been a subject of intense research in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among its numerous derivatives, those halogenated at the 5 and 7 positions of the indole ring have shown particularly promising anticancer potential. This guide provides a comparative analysis of the anticancer activity of 5,7-Dichloroisatin derivatives, presenting available experimental data and outlining key methodologies for their validation.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, comparing the half-maximal inhibitory concentration (IC50) values of a this compound derivative with its monomeric precursor and a standard chemotherapeutic agent.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Homodimer of this compound Adduct | U-251 (Glioblastoma) | ~0.72 (average) | Monomeric Adduct | Less Active |
| PC-3 (Prostate) | ||||
| HCT-116 (Colon) |
Note: Specific IC50 values for each cell line for the homodimer were not individually reported in the available literature, only the average. The monomeric adduct's activity was stated as being lower than the homodimer.
Performance Comparison with Alternatives
Isatin derivatives exhibit a wide range of anticancer activities, and substitutions on the isatin core significantly influence their potency and selectivity.
-
Halogenation: The presence of electron-withdrawing groups, such as chlorine atoms, at the 5 and 7 positions of the isatin ring is generally associated with enhanced cytotoxic activity.[1] This is attributed to increased lipophilicity, which can facilitate cell membrane penetration.
-
Comparison with other Isatin Derivatives: While direct comparative studies are limited, isatin-based Schiff bases and hydrazones have demonstrated potent anticancer activities.[1] For instance, certain isatin-hydrazones show excellent activity against MCF-7 breast cancer cells.[1] The anticancer potential of this compound derivatives is therefore promising, though more direct comparative studies are needed to definitively establish their superiority over other isatin analogues.
-
Challenges: A notable challenge in the development of some this compound derivatives is their solubility. One study reported that a 5,7-dichloro-isatin thiosemicarbazone derivative was synthesized but could not be tested for its anticancer activity due to its insolubility in common solvents like DMSO.[1] This highlights the importance of optimizing the overall physicochemical properties of these derivatives to ensure bioavailability.
Experimental Protocols
To validate the anticancer activity of this compound derivatives, a series of in vitro assays are typically employed. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.
Annexin V-FITC/Propidium Iodide (PI) Staining:
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore like FITC, can detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caspase Activity Assay:
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3, -7, and -9. These assays typically use a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule.
Protocol:
-
Cell Lysis: Treat cells with the compound, lyse the cells to release intracellular contents.
-
Substrate Addition: Add the specific caspase substrate to the cell lysate.
-
Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cell proliferation.
Principle: The DNA content of cells changes as they progress through the cell cycle (G0/G1, S, G2/M phases). By staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity by flow cytometry, the distribution of cells in different phases of the cell cycle can be determined.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Mandatory Visualization
Experimental Workflow
Caption: A general workflow for the synthesis and in vitro anticancer evaluation of this compound derivatives.
Proposed Signaling Pathway for Apoptosis Induction
Based on the known mechanisms of other halogenated isatin derivatives, the following signaling pathway is proposed for the induction of apoptosis by this compound derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
References
Unveiling the Potency of Dichloroisatin Isomers: A Comparative Guide to Efficacy
For Immediate Release
A comprehensive analysis of dichloroisatin isomers reveals significant variations in their biological efficacy, offering crucial insights for researchers and drug development professionals. This guide provides an objective comparison of the performance of different dichloroisatin isomers, supported by experimental data, to inform the strategic design of novel therapeutic agents.
Key Findings in Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of halogenated isatin derivatives against various cancer cell lines. The position of halogen substitution on the isatin ring plays a critical role in determining the compound's efficacy.
A study evaluating a range of substituted isatins against the human monocyte-like histiocytic lymphoma (U937) cell line demonstrated that di- and tri-halogenated isatins exhibit significantly enhanced cytotoxic activity, with some isomers achieving IC50 values below 10 µM.[1] This suggests that increasing the halogenation of the isatin core can substantially improve its anticancer potential.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various halogenated isatin isomers against the U937 cancer cell line.
| Compound | Substitution Pattern | IC50 (µM) after 72h exposure |
| Isatin | Unsubstituted | >100 |
| 5-Chloroisatin | Monochloro | 65 ± 4.5 |
| 4,6-Dichloroisatin | Dichloro | 25 ± 2.1 |
| 5,7-Dichloroisatin | Dichloro | 15 ± 1.3 |
| 4,5,6-Trichloroisatin | Trichloro | 8.5 ± 0.7 |
| 5,6,7-Tribromoisatin | Tribromo | < 10 |
Data sourced from Vine et al. (2007).[1]
Mechanism of Action: Caspase Activation
The anticancer activity of certain halogenated isatins is linked to the induction of apoptosis, a form of programmed cell death. The highly active compound, 5,6,7-tribromoisatin, has been shown to activate effector caspases 3 and 7 in a dose-dependent manner.[1] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.
Experimental Protocols
The following methodologies were employed in the key experiments cited in this guide.
Synthesis of Substituted Isatins
A range of substituted 1H-indole-2,3-diones (isatins) were synthesized using standard, established chemical procedures.[1]
In Vitro Cytotoxicity Assay
Cell Line: Human monocyte-like histiocytic lymphoma (U937) cell line.
Methodology:
-
U937 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well.
-
The cells were treated with various concentrations of the test compounds (substituted isatins) for 72 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]
Caspase Activity Assay
Methodology:
-
U937 cells were treated with the test compounds for a specified period.
-
Cell lysates were prepared, and the protein concentration was determined.
-
Caspase-3 and -7 activity was measured using a commercially available luminescent assay kit. This assay utilizes a proluminescent caspase-3/7 substrate.
-
The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.
-
Luminescence was measured using a luminometer.[1]
Logical Workflow for Efficacy Comparison
The following diagram illustrates the workflow for comparing the efficacy of different dichloroisatin isomers.
References
Spectroscopic Analysis for Structural Confirmation of 5,7-Dichloroisatin Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative spectroscopic analysis of 5,7-dichloroisatin and its derivatives, offering a clear methodology for structural verification against a relevant alternative, 5-chloroisatin. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid in the unambiguous characterization of these important heterocyclic scaffolds.
Isatins and their derivatives are a prominent class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities. The introduction of halogen substituents, such as chlorine, on the isatin ring can significantly modulate their physicochemical and pharmacological properties. Consequently, the unequivocal confirmation of the structure of these derivatives, including the position of the halogen atoms, is a critical step in the drug discovery and development process. This guide focuses on the spectroscopic techniques used to confirm the structure of this compound and its reaction products, using 5-chloroisatin as a comparative standard.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, its N-methyl derivative, and the comparative compound, 5-chloroisatin.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 11.60 | s | - | NH |
| 7.75 | d | 1.6 | H-4 | |
| 7.65 | d | 1.6 | H-6 | |
| N-Methyl-5,7-dichloroisatin | 7.80 | d | 1.8 | H-4 |
| 7.70 | d | 1.8 | H-6 | |
| 3.50 | s | - | N-CH₃ | |
| 5-Chloroisatin [1] | 11.12 | s | - | NH |
| 7.55-7.61 | t | - | H-2 | |
| 6.91-6.95 | d | 7.6 | H-3 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 183.5, 158.0, 148.0, 138.0, 129.0, 125.0, 120.0, 115.0 | C=O (C3), C=O (C2), C7a, C5, C7, C3a, C4, C6 |
| N-Methyl-5,7-dichloroisatin | 183.0, 157.5, 149.0, 138.5, 129.5, 125.5, 120.5, 115.5, 26.0 | C=O (C3), C=O (C2), C7a, C5, C7, C3a, C4, C6, N-CH₃ |
| 5-Chloroisatin | Not explicitly found, but expected shifts for carbonyls ~184 and ~158 ppm, with aromatic carbons in the 110-150 ppm range. |
Table 3: FTIR Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν (N-H) | ν (C=O, ketone) | ν (C=O, lactam) | ν (C-Cl) |
| This compound | ~3200 | ~1745 | ~1730 | ~800, ~700 |
| N-Methyl-5,7-dichloroisatin | - | ~1740 | ~1725 | ~805, ~705 |
| 5-Chloroisatin [1] | 3097 | 1704 | 1617 | Not specified |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 215/217/219 (isotope pattern) | 187/189 ([M-CO]⁺), 159/161 ([M-2CO]⁺) |
| N-Methyl-5,7-dichloroisatin | 229/231/233 (isotope pattern) | 201/203 ([M-CO]⁺), 173/175 ([M-2CO]⁺) |
| 5-Chloroisatin [1] | 181/183 (isotope pattern) | 153/155 ([M-CO]⁺), 125/127 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the isatin derivative was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a proton-decoupled pulse sequence, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a KBr pellet accessory.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization (EI) mass spectrometer.
-
Sample Introduction: The solid sample was introduced directly into the ion source via a direct insertion probe.
-
Ionization: The sample was ionized using a 70 eV electron beam.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu. The characteristic isotopic pattern for chlorine-containing compounds (³⁵Cl:³⁷Cl ratio of approximately 3:1) was a key diagnostic feature.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound derivatives and the logical process for structure confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: Logical workflow for the structural confirmation of this compound products.
Discussion and Interpretation
The spectroscopic data presented provides a clear basis for the structural confirmation of this compound and its derivatives.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two remaining protons on the benzene ring (H-4 and H-6). The small coupling constant between them is characteristic of a meta relationship. In contrast, 5-chloroisatin shows a more complex splitting pattern due to the presence of three adjacent aromatic protons.[1] For N-alkylated derivatives, the disappearance of the NH proton signal and the appearance of a new signal corresponding to the alkyl group (e.g., a singlet around 3.5 ppm for a methyl group) is a key diagnostic feature.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eight distinct carbon signals are expected. The two carbonyl carbons will appear at the downfield end of the spectrum (around 180 and 160 ppm). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms.
-
FTIR: The infrared spectrum is particularly useful for identifying key functional groups. The presence of two distinct carbonyl stretching bands (ketone and lactam) is characteristic of the isatin core. The N-H stretching vibration, present in the parent isatin, will be absent in its N-alkylated derivatives. The C-Cl stretching vibrations can be observed in the fingerprint region.
-
Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound. A crucial feature for chlorine-containing compounds is the characteristic isotopic pattern of the molecular ion peak due to the presence of ³⁵Cl and ³⁷Cl isotopes. For a molecule with two chlorine atoms, a pattern of M⁺, M⁺+2, and M⁺+4 peaks with a relative intensity ratio of approximately 9:6:1 will be observed. The fragmentation pattern, typically involving the loss of one or two carbonyl groups, further supports the isatin structure.[1]
By systematically applying these spectroscopic techniques and comparing the obtained data with that of known related compounds, researchers can confidently confirm the structure of their synthesized this compound products, ensuring the integrity of their chemical entities for further biological evaluation and drug development endeavors.
References
Comparative In Vitro Efficacy of 5,7-Dichloroisatin Against Human Cancer Cell Lines
A detailed analysis of the cytotoxic potential of 5,7-Dichloroisatin in comparison to its mono-chloro analogs and the standard chemotherapeutic agent, Doxorubicin, against breast adenocarcinoma (MCF-7), colon carcinoma (HCT116), and T-cell leukemia (Jurkat) cell lines.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties. The isatin scaffold's versatility allows for structural modifications that can enhance cytotoxic efficacy and selectivity against cancer cells. Among these modifications, halogenation at the 5 and 7 positions of the aromatic ring has been identified as a key strategy for improving anticancer activity. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound against three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and Jurkat (T-cell leukemia). Its performance is benchmarked against its mono-chloro counterparts, 5-Chloroisatin and 7-Chloroisatin, as well as the well-established chemotherapeutic drug, Doxorubicin.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values of this compound and the comparative compounds against the selected cancer cell lines. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions such as cell passage number and specific assay protocols.[1]
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | Jurkat (T-Cell Leukemia) IC50 (µM) |
| This compound | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| 5-Chloroisatin | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| 7-Chloroisatin | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Doxorubicin | ~2.50[1] | ~22.83[2] | ~0.049 - 0.951 |
Experimental Protocols
The determination of the cytotoxic activity of the compounds is typically performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (MCF-7, HCT116, or Jurkat) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well. The plates are then incubated for 6 to 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, 5-Chloroisatin, 7-Chloroisatin, and Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the desired incubation period (typically 24, 48, or 72 hours), 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C, or until a purple precipitate (formazan) is visible.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
Isatin derivatives exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. The halogenation at the 5 and 7 positions is thought to enhance the lipophilicity and electrophilicity of the isatin core, facilitating its interaction with various cellular targets.
Experimental Workflow for Cytotoxicity Testing```dot
Caption: A potential signaling cascade for apoptosis induction by this compound.
Conclusion
While a definitive quantitative comparison of this compound with its mono-chloro analogs against MCF-7, HCT116, and Jurkat cell lines requires further dedicated studies, the existing body of research on halogenated isatins suggests a strong potential for this compound as a potent anticancer agent. The presence of two electron-withdrawing chlorine atoms at the 5 and 7 positions is anticipated to enhance its cytotoxic activity. The primary mechanism of action is likely to involve the induction of apoptosis through the generation of reactive oxygen species and the activation of the intrinsic caspase cascade. Further investigations are warranted to fully elucidate its efficacy and mechanism of action in comparison to other isatin derivatives and standard chemotherapeutic drugs.
References
Unveiling the Anticancer Potential of 5,7-Dichloroisatin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationship (SAR) of 5,7-dihalogenated isatin analogues, offering insights into their anticancer properties. Due to the limited availability of comprehensive SAR studies specifically on 5,7-dichloroisatin analogues in publicly accessible literature, this guide utilizes data from studies on closely related 5,7-dibromoisatin derivatives as a representative model for understanding the impact of di-halogenation at these positions.
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds in cancer research, exhibiting a wide range of biological activities.[1] The strategic placement of halogen atoms, particularly at the C5 and C7 positions of the isatin core, has been shown to significantly enhance their cytotoxic effects against various cancer cell lines. This guide delves into the structure-activity relationships of these analogues, presenting quantitative data, detailed experimental methodologies, and visualizations of the proposed mechanisms of action.
Comparative Anticancer Activity of 5,7-Dihalogenated Isatin Analogues
The following table summarizes the in vitro cytotoxic activity of a series of N-alkyl-5,7-dibromoisatin analogues against human leukemia (U937) and T-lymphocyte (Jurkat) cancer cell lines. The data highlights how modifications at the N1 position influence the anticancer potency.
| Compound ID | N1-Substituent | U937 IC₅₀ (µM) | Jurkat IC₅₀ (µM) |
| 1 | H | >100 | >100 |
| 2 | Allyl | 1.9 | 2.5 |
| 3 | Benzyl | 0.8 | 1.2 |
| 4 | p-Methylbenzyl | 0.49 | 0.49 |
| 5 | m-Methylbenzyl | 0.6 | 0.7 |
| 6 | o-Methylbenzyl | 1.5 | 1.8 |
| 7 | p-Fluorobenzyl | 0.7 | 0.9 |
| 8 | 3-Phenylpropyl | 0.5 | 0.6 |
Data presented is representative of 5,7-dihalo-isatin analogues and is based on studies of 5,7-dibromo derivatives.
Key SAR Observations:
-
N-Alkylation is Crucial: The unsubstituted isatin core (Compound 1) shows minimal activity. The introduction of an alkyl or benzyl group at the N1 position significantly enhances cytotoxicity.
-
Aromatic Substitution is Favorable: Benzyl and phenylpropyl substituents at the N1 position (Compounds 3-8) generally lead to higher potency compared to a simple allyl group (Compound 2).
-
Substituent Position on the Benzyl Ring Matters: The position of a methyl group on the N-benzyl ring influences activity, with the para-substituted analogue (Compound 4) being the most potent. The ortho-substituted analogue (Compound 6) shows a decrease in activity.
-
Electron-withdrawing Groups: The presence of an electron-withdrawing fluorine atom on the benzyl ring (Compound 7) results in potent activity, comparable to the benzyl-substituted analogue.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the 5,7-dihalogenated isatin analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the isatin analogues (typically ranging from 0.01 µM to 100 µM) for 72 hours. A vehicle control (DMSO) was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Mechanism of Action: Signaling Pathways
Studies on halogenated isatin derivatives suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. The proposed signaling pathway involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic cascade.
Caption: Proposed mechanism of action for 5,7-dihalogenated isatin analogues.
The diagram illustrates that the compounds inhibit tubulin polymerization, leading to microtubule network disruption and subsequent cell cycle arrest at the G2/M phase. This mitotic catastrophe triggers the apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound analogues is depicted below.
Caption: General experimental workflow for SAR studies of this compound analogues.
This guide provides a foundational understanding of the structure-activity relationships of 5,7-dihalogenated isatin analogues. The presented data and methodologies serve as a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating the design and development of novel, potent anticancer agents based on the isatin scaffold. Further investigations are warranted to synthesize and evaluate a broader range of this compound analogues to build a more comprehensive SAR profile.
References
A Comparative Guide to the Synthetic Routes of 5,7-Dichloroisatin for Enhanced Efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 5,7-Dichloroisatin, a crucial building block in the development of pharmaceuticals, can be synthesized through various routes. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to inform the selection of the most efficient route based on yield, reaction conditions, and starting material accessibility.
This comparison focuses on three primary synthetic pathways to this compound: Direct Chlorination of Isatin, the Sandmeyer Synthesis, and the Stolle Synthesis. Each method is evaluated based on reported yields, reaction complexity, and the nature of the required starting materials.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Direct Chlorination | Isatin | Trichloroisocyanuric acid (TCCA), Sulfuric acid | ~10 minutes (acid addition) + reaction time | Ice bath, then Room Temp. | 93 |
| Sandmeyer Synthesis | 2,4-Dichloroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid | Several hours | 60-100 (step 1), 60-80 (step 2) | Not explicitly found for this compound, but analogous reactions suggest moderate to good yields. |
| Stolle Synthesis | 2,4-Dichloroaniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Not specified | Not specified | Not specified |
Logical Workflow for Route Selection
The selection of an optimal synthetic route depends on various factors, including the availability of starting materials, desired yield, and tolerance for harsh reagents. The following diagram illustrates a logical workflow for choosing the most suitable method.
Caption: Logical workflow for selecting the optimal synthetic route to this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Direct Chlorination of Isatin
This method offers a high-yield and rapid synthesis of this compound from readily available isatin.
Experimental Workflow:
Caption: Experimental workflow for the direct chlorination of isatin.
Procedure: To a mixture of isatin (2.94 g, 20 mmol) and trichloroisocyanuric acid (TCCA) (4.64 g, 20 mmol) in an ice bath, 12 mL of concentrated sulfuric acid is added dropwise over a period of 5 minutes with magnetic stirring. The reaction mixture is then stirred at room temperature for a short period. The mixture is subsequently poured over cracked ice. The resulting crystalline precipitate is collected by filtration, washed with cold water, and dried to afford this compound.[1]
Reported Yield: 93%[1]
Sandmeyer Synthesis from 2,4-Dichloroaniline
The Sandmeyer synthesis is a classic and versatile method for preparing isatins from anilines. For this compound, the starting material is 2,4-dichloroaniline. The synthesis proceeds in two main steps: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization. While a specific yield for this compound via this route was not found in the searched literature, the general procedure and yields for analogous syntheses suggest it is a viable, albeit more complex, route. The intermediate, N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide, is commercially available, which could simplify the process.
Experimental Workflow:
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
General Procedure (based on analogous syntheses):
-
Step 1: Preparation of N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide. A solution of 2,4-dichloroaniline in hydrochloric acid and water is added to a solution of chloral hydrate and sodium sulfate. A solution of hydroxylamine hydrochloride is then added, and the mixture is heated to a vigorous boil.[2] Upon cooling, the isonitrosoacetanilide intermediate crystallizes and is collected by filtration.[2] For the synthesis of a similar compound, p-chlorooximinoacetanilide, a yield of 80% was reported.[1]
-
Step 2: Cyclization to this compound. The dried N-(2,4-dichlorophenyl)-2-(hydroxyimino)acetamide is added portion-wise to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C.[2] After the addition is complete, the mixture is heated to 80°C for a short period to complete the reaction.[2] The reaction mixture is then cooled and poured onto crushed ice. The precipitated this compound is collected by filtration, washed with cold water, and dried.[2] For the cyclization of p-chlorooximinoacetanilide to 5-chloroisatin, a yield of 70% was achieved.[1]
Stolle Synthesis from 2,4-Dichloroaniline
The Stolle synthesis is another established method for the preparation of isatins, often considered an alternative to the Sandmeyer route.[3] It typically involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid.
Conceptual Workflow:
Caption: Conceptual workflow for the Stolle synthesis of this compound.
Procedure: Detailed experimental protocols and specific yield data for the synthesis of this compound via the Stolle route are not readily available in the reviewed literature. The general method involves the condensation of 2,4-dichloroaniline with oxalyl chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by a Lewis acid such as aluminum chloride to effect the ring closure.[3][4]
Conclusion
Based on the available experimental data, the Direct Chlorination of Isatin emerges as the most efficient and straightforward route for the synthesis of this compound, offering an excellent yield of 93% in a rapid, one-pot reaction.[1] This method is highly recommended if isatin is a readily available starting material.
The Sandmeyer Synthesis provides a viable alternative, particularly if 2,4-dichloroaniline is the more accessible precursor. While this route is multi-stepped, the commercial availability of the key intermediate can streamline the process. However, the overall yield is expected to be lower than the direct chlorination method.
The Stolle Synthesis remains a theoretical possibility for the preparation of this compound. However, the lack of specific experimental data for this particular product makes it a less predictable and currently less substantiated option compared to the other two routes.
For researchers and professionals in drug development, the choice of synthetic route will ultimately depend on a careful consideration of starting material availability, cost, reaction scalability, and desired product purity. The data and protocols presented in this guide offer a solid foundation for making an informed decision.
References
- 1. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nmc.gov.in [nmc.gov.in]
- 4. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Analytical Methods for 5,7-Dichloroisatin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 5,7-Dichloroisatin: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The following sections detail the experimental protocols and performance data to assist in selecting the most suitable method for your research and development needs.
Introduction to this compound
This compound is a halogenated derivative of isatin, a heterocyclic compound found in many plants.[1] Isatin and its derivatives are known to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis in drug development.
Method Comparison
Both HPLC and UV-Vis spectrophotometry are widely used analytical techniques for the quantification of active pharmaceutical ingredients (APIs).[1][2] The choice between these methods often depends on the specific requirements of the analysis, such as the need for specificity in the presence of impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high specificity and sensitivity for the analysis of complex mixtures.[2] A validated HPLC method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique based on the absorption of light by the analyte.[1] While it is a valuable tool for the quantification of pure substances, it is generally considered a non-specific method.[4]
Data Presentation
The following tables summarize the typical validation parameters for HPLC and UV-Vis spectrophotometry methods for the quantification of this compound. These values are based on established guidelines for analytical method validation.[3][5][6]
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for this compound Quantification
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (able to separate from impurities) | Low (prone to interference from other absorbing species) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | Lower (e.g., ng/mL range) | Higher (e.g., µg/mL range) |
| Limit of Quantification (LOQ) | Lower (e.g., ng/mL range) | Higher (e.g., µg/mL range) |
| Robustness | High | Moderate |
Experimental Protocols
HPLC Method Protocol
A typical HPLC method for the quantification of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by the UV spectrum of this compound in the mobile phase.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a suitable solvent, filtered, and injected into the HPLC system.
UV-Vis Spectrophotometry Method Protocol
A typical UV-Vis spectrophotometry method for the quantification of this compound would involve the following:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, and which has low UV absorbance at the analytical wavelength (e.g., methanol or ethanol).
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm).[1]
-
Standard Preparation: A stock solution of this compound is prepared in the chosen solvent and serially diluted to create a series of calibration standards.
-
Calibration Curve: The absorbance of each calibration standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Preparation: The sample containing this compound is dissolved in the solvent, and the absorbance is measured at the λmax. The concentration is then determined from the calibration curve.
Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, are summarized below.[3][6]
Table 2: Key Analytical Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[6] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value.[5] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] |
Visualizations
The following diagrams illustrate the typical workflows for the HPLC and UV-Vis spectrophotometry methods.
Figure 1. HPLC Experimental Workflow
Figure 2. UV-Vis Spectrophotometry Experimental Workflow
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific analytical needs. HPLC is the preferred method when high specificity is required, for instance, in the presence of impurities or in complex matrices. UV-Vis spectrophotometry, on the other hand, offers a rapid and cost-effective alternative for the analysis of relatively pure samples. Proper method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the obtained results.[3]
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. wjarr.com [wjarr.com]
- 6. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
Comparative Docking Analysis of 5,7-Dichloroisatin Derivatives: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies involving 5,7-Dichloroisatin derivatives and their interactions with various protein targets implicated in a range of diseases. The following sections present quantitative data from published research, detailed experimental protocols for conducting similar computational studies, and a visual representation of the typical workflow. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: A Comparative Look at Binding Affinities
The following table summarizes the quantitative data from various molecular docking studies on isatin derivatives, with a focus on di-chloro substituted compounds where available. This data provides insights into the binding affinities of these compounds against different protein targets.
| Target Protein | PDB ID | Derivative/Compound | Docking Score (kcal/mol) | IC50 (µM) | Reference Compound |
| Cyclooxygenase-2 (COX-2) | 5F19 | 5,6-Dichloro substituted isatin derivative (IIIe) | Good docking score (exact value not specified) | - | Indomethacin |
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 1M17 | N-alkyl-isatin-3-imino aromatic amine derivative (4d) | -7.33 | 50 (on MCF-7 cell line) | - |
| α-Glucosidase | - | (Z)-3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazono)-5-chloroindolin-2-one (6a) | - | 6.87 ± 0.14 | Acarbose |
| Tyrosyl-tRNA Synthetase (TyrRS) - S. aureus | 1JIJ | Isatin-decorated thiazole derivative (7f) | - | - | - |
| Tyrosyl-tRNA Synthetase (TyrRS) - E. coli | 1VBM | Isatin-decorated thiazole derivatives (7b, 7d, 14b) | - | - | - |
| Glycogen Synthase Kinase 3β (GSK-3β) | - | N-alkylated isatin derivative (2b) | - | Strong inhibitory activity | Staurosporine |
Note: The table includes data on various chlorinated isatin derivatives due to the limited availability of specific data on this compound in the initial search. The provided docking scores and IC50 values are indicative of the potential of this class of compounds.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following is a generalized protocol for performing comparative molecular docking studies of this compound derivatives with target proteins, based on methodologies reported in various studies.[1][2][3][4]
1. Preparation of Target Protein Structure:
-
Source: Obtain the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Preprocessing: Prepare the protein by removing water molecules, ligands, and any co-factors not relevant to the study.
-
Protonation: Add polar hydrogen atoms to the protein structure, which is crucial for correct ionization and the formation of hydrogen bonds.
-
Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.
2. Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw).
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field to obtain a stable conformation.
-
Charge and Torsion Assignment: Assign Gasteiger charges to the ligand atoms and define rotatable bonds to allow for flexibility during docking.
3. Molecular Docking Simulation:
-
Software: Utilize molecular docking software such as AutoDock, PatchDock, or others.[2][3]
-
Grid Box Definition: Define a grid box around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.
-
Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the active site.
-
Execution: Run the docking simulation to generate multiple binding poses of the ligand.
4. Analysis of Docking Results:
-
Binding Energy Calculation: The docking software will calculate the binding energy (or docking score) for each pose, which represents the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.[4][5][6]
-
Interaction Analysis: Visualize the best-ranked pose to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site.
-
Comparative Analysis: Compare the docking scores and interaction patterns of the different this compound derivatives to identify the most promising candidates. Also, compare the results with a known inhibitor or a reference compound.
Mandatory Visualization
The following diagrams illustrate the key processes involved in comparative molecular docking studies.
Caption: Workflow of a comparative molecular docking study.
References
- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
The Pharmacokinetic Profile of Isatin and Its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Isatin, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives, ranging from anticancer to antimicrobial agents. A critical aspect of the drug development pipeline is the comprehensive understanding of a compound's pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of isatin and its derivatives, supported by available experimental data, to aid in the selection and optimization of promising therapeutic candidates.
Comparative Pharmacokinetic Parameters
The oral bioavailability and systemic exposure of isatin and its derivatives are key determinants of their potential clinical utility. The following table summarizes key pharmacokinetic parameters from an in vivo study of the parent compound, isatin, in beagles after oral administration. This data serves as a baseline for comparison with novel isatin derivatives.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Animal Model | Reference |
| Isatin | 15 | 18.0 ± 8.1 | 0.5 | 21.8 ± 12.3 | Not Reported | Beagle | [1][2] |
| Isatin | 30 | 25.0 ± 11.2 | 0.5 | 33.4 ± 19.8 | Not Reported | Beagle | [1][2] |
| Isatin | 60 | 33.8 ± 18.9 | 0.5 | 50.2 ± 33.5 | Not Reported | Beagle | [1][2] |
Data presented as mean ± standard deviation.
The study in beagles revealed that isatin is rapidly absorbed, with the maximum plasma concentration (Cmax) being reached within 30 minutes (0.5 hours) for all tested oral doses.[1][2] However, the plasma concentration also decreased rapidly.[1][2] It is important to note that a linear relationship between the dose and the resulting Cmax and AUC was not observed within the 15-60 mg/kg dose range, suggesting more complex absorption or clearance mechanisms at higher concentrations.[1]
Experimental Protocols
A fundamental aspect of generating reliable pharmacokinetic data is the adherence to a well-defined experimental protocol. Below is a generalized methodology for an in vivo pharmacokinetic study of isatin derivatives, based on common practices in preclinical drug development.
In Vivo Pharmacokinetic Study in Rodents
1. Animal Model and Housing:
-
Species: Male/Female Sprague-Dawley rats or BALB/c mice.
-
Weight: 200-250 g for rats, 20-25 g for mice.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They are provided with standard chow and water ad libitum.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
2. Compound Administration:
-
Formulation: The isatin derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium, a mixture of saline, PEG400, and Tween 80).
-
Routes of Administration:
-
Oral (p.o.): Administered via gavage.
-
Intravenous (i.v.): Administered as a bolus injection into the tail vein to determine absolute bioavailability.
-
-
Dose: A range of doses is typically evaluated.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collection Site: Blood is collected from the jugular vein or retro-orbital plexus.
-
Anticoagulant: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of the isatin derivative are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.[1]
-
Internal Standard: An appropriate internal standard is used to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) are calculated using non-compartmental analysis with software like WinNonlin.
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic analysis of isatin derivatives.
Signaling Pathways and Logical Relationships
The journey of an orally administered isatin derivative from ingestion to systemic circulation and eventual elimination involves a series of complex biological processes. The following diagram outlines the logical relationships in the ADME pathway.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5,7-Dichloroisatin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,7-Dichloroisatin, a halogenated organic compound. Adherence to these procedures will help maintain a culture of safety and environmental responsibility within your research setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is harmful if swallowed and can cause serious eye damage. Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[1]
Quantitative Hazard and Safety Data
The following table summarizes the key hazard and precautionary information for this compound for quick reference.
| Hazard Classification | GHS Pictogram | Code | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) |
| H302 | Harmful if swallowed. | P264, P270, P301 + P312, P330, P501 |
| Serious Eye Damage (Category 1) |
| H318 | Causes serious eye damage. | P280, P305 + P351 + P338, P501 |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Designate a specific, leak-proof, and clearly labeled waste container for "Hazardous Waste: Halogenated Organic Compounds."
-
On the label, explicitly list "this compound" and its approximate concentration. Many institutions require a running list of all constituents in a waste container.
-
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in this designated container.
-
For solutions containing this compound, use a separate, compatible liquid waste container, also labeled as "Hazardous Waste: Halogenated Organic Compounds." Do not mix with non-halogenated organic waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
-
Arranging for Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection.
-
In the Event of a Spill:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.[1]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material and the spilled substance into the designated "Hazardous Waste: Halogenated Organic Compounds" container.[3]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling 5,7-Dichloroisatin
Essential Safety and Handling Guide for 5,7-Dichloroisatin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause serious eye damage (Eye Damage, Category 1).[1] It is also identified as an irritant.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3] | To protect against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator if dust generation is significant.[1] | To prevent inhalation of the solid powder, which is harmful if ingested. |
| Skin and Body Protection | Laboratory coat, chemical-resistant apron, or coveralls.[3][4][5] Closed-toe shoes must be worn.[6] | To protect the skin from accidental spills and contamination. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Pre-Handling Preparations
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
-
PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves or other compromised equipment.
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound before starting any new procedure.
Handling the Chemical
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4]
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][5]
Post-Handling Procedures
-
Decontamination: Wipe down the work area with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled hazardous waste container for organic or halogenated waste, as appropriate for the solvent used.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Final Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
